Xininurad
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2365178-28-3 |
|---|---|
Molecular Formula |
C15H10Br2FN3O2 |
Molecular Weight |
443.06 g/mol |
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-fluoroimidazo[1,2-a]pyrimidin-3-yl)methanone |
InChI |
InChI=1S/C15H10Br2FN3O2/c1-2-11-12(21-6-8(18)5-19-15(21)20-11)13(22)7-3-9(16)14(23)10(17)4-7/h3-6,23H,2H2,1H3 |
InChI Key |
ACXPMDYWZAUOJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=NC2=N1)F)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
Xininurad's Mechanism of Action on URAT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xininurad (also known as XNW3009) is an orally administered, small-molecule selective inhibitor of the human urate transporter 1 (hURAT1).[1] Developed by Evopoint Biosciences Co., Ltd., it is currently in late-stage clinical development for the treatment of hyperuricemia and gout.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on URAT1, with a focus on its pharmacological properties, supporting experimental data, and relevant methodologies for its evaluation.
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid homeostasis.[2][3] Localized on the apical membrane of proximal tubule epithelial cells, URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[2][3] By inhibiting URAT1, this compound promotes the renal excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3][4] This mechanism of action positions this compound as a promising uricosuric agent for the management of hyperuricemia and the prevention of gout flares.[3]
Pharmacological Profile of this compound
In Vitro Potency
This compound has demonstrated significant potency as a URAT1 inhibitor. Preclinical data indicates that its half-maximal inhibitory concentration (IC50) for hURAT1 is substantially lower than that of other established URAT1 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound and Other URAT1 Inhibitors
| Compound | Target | IC50 | Source |
| This compound (XNW3009) | hURAT1 | >40-fold lower than Benzbromarone and Lesinurad | [5] |
| Benzbromarone | hURAT1 | ~200 nM | [6] |
| Lesinurad | hURAT1 | ~12 µM | [6] |
| Dotinurad | hURAT1 | 8 nM | [6] |
| Verinurad | hURAT1 | 40 nM | [6] |
Note: A specific IC50 value for this compound has not been publicly disclosed in the reviewed literature; the information is based on a comparative claim.
Clinical Pharmacokinetics and Pharmacodynamics
A clinical study involving a single oral dose of 1 mg of this compound in patients with varying degrees of renal function provided key pharmacokinetic and pharmacodynamic insights.
Table 2: Pharmacokinetic Parameters of this compound (1 mg single dose)
| Patient Group | Cmax (ng/mL) | AUC0-∞ (h·ng/mL) |
| Normal Renal Function | 42.9 | 982 |
| Mild Renal Impairment | 57.7 | 1380 |
| Moderate Renal Impairment | 46.0 | 1050 |
| Source:[7] |
The study concluded that mild to moderate renal impairment had a limited effect on the pharmacokinetic profile of this compound.[7] Furthermore, the administration of this compound led to a noticeable reduction in serum uric acid levels across all patient groups, demonstrating its pharmacodynamic effect.[7] In a Phase II clinical trial, a 0.5mg dose of this compound was reported to be more effective in lowering serum uric acid to ≤360 µmol/L than a 50mg dose of benzbromarone.[5]
Experimental Protocols
In Vitro URAT1 Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of a compound like this compound on hURAT1, based on common methodologies for URAT1 inhibitors.
Objective: To determine the IC50 value of a test compound for the inhibition of hURAT1-mediated uric acid uptake in a cell-based assay.
Materials:
-
HEK293 cells stably expressing hURAT1.
-
Control HEK293 cells (not expressing hURAT1).
-
[¹⁴C]-labeled uric acid.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test compound (e.g., this compound) at various concentrations.
-
Positive control inhibitor (e.g., Benzbromarone).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Culture: Culture the hURAT1-expressing HEK293 cells and control cells in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Assay Preparation: Seed the cells into multi-well plates and allow them to adhere overnight.
-
Inhibition: On the day of the experiment, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or positive control for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uric Acid Uptake: Initiate the uptake reaction by adding the assay buffer containing [¹⁴C]-uric acid to each well. Incubate for a specific time (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background radioactivity measured in control cells (not expressing hURAT1).
-
Normalize the data to the protein concentration in each well.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).
-
Clinical Pharmacokinetic and Pharmacodynamic Study Protocol
The following protocol outlines the key elements of a clinical study to evaluate the pharmacokinetics and pharmacodynamics of a URAT1 inhibitor like this compound.
Objective: To assess the safety, tolerability, pharmacokinetic profile, and pharmacodynamic effects (serum uric acid reduction) of the test drug in human subjects.
Study Design: A parallel, open-label, single-dose study.[8]
Participant Population: Healthy volunteers or patients with hyperuricemia, potentially stratified by renal function (e.g., normal, mild, moderate impairment).[8]
Methodology:
-
Screening and Enrollment: Screen potential participants based on inclusion and exclusion criteria.
-
Dosing: Administer a single oral dose of the test drug (e.g., 1 mg this compound tablet) to the participants in a fasting state.[8]
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose) to measure the plasma concentration of the drug.[8] Urine samples may also be collected to determine the extent of renal excretion.[7]
-
Pharmacodynamic Sampling: Collect blood samples at baseline and at various time points post-dose to measure serum uric acid levels.[8]
-
Bioanalytical Method: Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the drug concentration in plasma and uric acid in serum.[8]
-
Data Analysis:
-
Pharmacokinetics: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[8]
-
Pharmacodynamics: Determine the change in serum uric acid from baseline at each time point and the maximum percentage reduction.[7]
-
Safety: Monitor and record any adverse events throughout the study.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on URAT1 in the renal proximal tubule.
Experimental Workflow
Caption: Workflow for an in vitro URAT1 inhibition assay.
Conclusion
This compound is a potent and selective URAT1 inhibitor that effectively lowers serum uric acid levels by promoting its renal excretion. Its mechanism of action is centered on the direct inhibition of the URAT1 transporter in the proximal tubules of the kidneys. Clinical data, although still emerging, suggests a favorable pharmacokinetic and pharmacodynamic profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel URAT1 inhibitors. As more data from ongoing Phase III trials become available, a more complete understanding of this compound's clinical efficacy and safety will be established, potentially positioning it as a valuable therapeutic option for the management of hyperuricemia and gout.
References
- 1. XNW3009 | MedPath [trial.medpath.com]
- 2. explorationpub.com [explorationpub.com]
- 3. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Evopoint published Phase II clinical trial data of XNW3009, a new drug against gout [evopointbio.com]
- 6. abmole.com [abmole.com]
- 7. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of Xininurad: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xininurad (also known as XNW3009) is a potent and selective inhibitor of the urate transporter 1 (URAT1), a key protein involved in the renal reabsorption of uric acid. Developed to address the unmet needs in the management of hyperuricemia and gout, this compound offers a promising therapeutic option. This document provides a comprehensive technical overview of the discovery, mechanism of action, and a proposed synthesis of this compound, tailored for professionals in the field of drug development and research.
Introduction: The Role of URAT1 in Hyperuricemia and Gout
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the major transporter responsible for this reabsorption.
Inhibition of URAT1 presents a compelling strategy for the treatment of hyperuricemia. By blocking this transporter, uricosuric agents increase the renal excretion of uric acid, thereby lowering serum uric acid (sUA) levels. This compound has emerged as a next-generation URAT1 inhibitor with high potency and selectivity.
Discovery of this compound
While specific details regarding the initial lead discovery and optimization of this compound are not extensively published in peer-reviewed literature, its development follows the trajectory of targeted drug design aimed at enhancing potency and selectivity for URAT1 while minimizing off-target effects that have limited older uricosuric agents.[1]
The discovery process for selective URAT1 inhibitors like this compound likely involved:
-
High-Throughput Screening (HTS): Screening of large compound libraries against human URAT1 (hURAT1) expressing cell lines to identify initial hits.
-
Lead Optimization: Chemical modification of initial hits to improve potency, selectivity, and pharmacokinetic properties. This process often involves structure-activity relationship (SAR) studies to understand the chemical features essential for potent URAT1 inhibition.[2][3]
-
Pharmacophore Modeling: Based on the structures of known URAT1 inhibitors such as Lesinurad and Benzbromarone, computational models were likely employed to design novel scaffolds with improved binding affinity and selectivity for the URAT1 transporter.
A key development goal for new URAT1 inhibitors has been to improve upon the safety profile of earlier drugs, particularly concerning hepatotoxicity and nephrotoxicity.[4] Preclinical data suggests this compound has a favorable safety profile in this regard.[4]
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidneys. This inhibition prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.
dot
Caption: Mechanism of action of this compound on the URAT1 transporter in the renal proximal tubule.
Quantitative Data
In Vitro Potency
This compound has demonstrated significantly higher potency as a hURAT1 inhibitor compared to other drugs in its class.[4]
| Compound | Target | IC50 |
| This compound | hURAT1 | >40-fold lower than Benzbromarone and Lesinurad[4] |
| Benzbromarone | hURAT1 | ~0.22 µM[5] |
| Lesinurad | hURAT1 | ~3.5 µM[5] |
Clinical Pharmacokinetics
A clinical study in patients with varying degrees of renal impairment provided the following pharmacokinetic data after a single 1 mg oral dose of this compound.[6][7][8]
| Parameter | Normal Renal Function (n=9) | Mild Renal Impairment (n=8) | Moderate Renal Impairment (n=5) |
| Cmax (ng/mL) | 42.9 | 57.7 | 46.0 |
| AUC0-∞ (h·ng/mL) | 982 | 1380 | 1050 |
| Plasma Free Fraction (%) | 0.702 - 0.861 | 0.702 - 0.861 | 0.702 - 0.861 |
| Cumulative Urinary Excretion (fe0-96h, %) | 0.723 | 0.809 | 0.502 |
Clinical Pharmacodynamics
The same study evaluated the effect of a single 1 mg dose of this compound on serum uric acid levels.[7]
| Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment |
| % Maximum Reduction in sUA (%MPUA) | -67.4 | -63.6 | -48.8 |
| % Change in AUEC0-24h of sUA | -50.2 | -49.3 | -31.1 |
Proposed Synthesis of this compound
While a specific, detailed synthesis of this compound has not been published in the public domain, a plausible synthetic route can be proposed based on established methods for the synthesis of 2,4-diaryl-1,3-thiazole-5-carboxylic acids. The following represents a logical and feasible, though not definitively confirmed, synthetic workflow.
dot
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of 2,6-Dimethylthiobenzamide
To a solution of 2,6-dimethylaniline in pyridine, phosphorus pentasulfide is added portion-wise. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2,6-dimethylthiobenzamide.
Step 2: Synthesis of 2-Bromo-1-(5-bromo-2-methylphenyl)ethan-1-one
2-(5-Bromo-2-methylphenyl)acetic acid is dissolved in dichloromethane (DCM) containing a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride is added dropwise at 0 °C, and the reaction is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to give the crude acid chloride. The acid chloride is then dissolved in DCM and cooled to 0 °C. Aluminum chloride is added, followed by the portion-wise addition of N-bromosuccinimide (NBS). The reaction is stirred at room temperature overnight. The reaction is quenched with ice-water and extracted with DCM. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Step 3: Hantzsch Thiazole Synthesis to form Ethyl 2-(5-bromo-2-methylphenyl)-4-(2,6-dimethylphenyl)-1,3-thiazole-5-carboxylate
A mixture of 2-bromo-1-(5-bromo-2-methylphenyl)ethan-1-one and 2,6-dimethylthiobenzamide in ethanol is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Step 4: Saponification to this compound
The ethyl ester from the previous step is suspended in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is diluted with water and washed with diethyl ether. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to afford this compound.
Conclusion
This compound is a potent and selective URAT1 inhibitor with a promising clinical profile for the treatment of hyperuricemia and gout. Its mechanism of action, centered on the inhibition of renal uric acid reabsorption, directly addresses the underlying cause of hyperuricemia in many patients. The pharmacokinetic data from clinical trials in patients with renal impairment suggest predictable and manageable alterations in drug exposure. While the specific details of its discovery and synthesis are not fully public, a plausible synthetic route can be devised based on established chemical principles. Further clinical development will continue to elucidate the full therapeutic potential and safety profile of this compound.
References
- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 2. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bicyclic Imidazolopyridine-Containing Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evopoint published Phase II clinical trial data of XNW3009, a new drug against gout [evopointbio.com]
- 5. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Xininurad: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xininurad (also known as XNW3009) is an orally administered, small-molecule selective inhibitor of the urate transporter 1 (URAT1).[1] Developed by Evopoint Biosciences Co., Ltd., it is currently in late-stage clinical development for the treatment of hyperuricemia and its primary clinical manifestation, gout.[1][2] this compound's mechanism of action involves the inhibition of URAT1 in the kidneys, which is responsible for the majority of uric acid reabsorption. By blocking this transporter, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3] Preclinical and early clinical data suggest that this compound may offer an improved efficacy and safety profile compared to existing therapies.[2]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in a clinical study involving patients with varying degrees of renal impairment.[3] A Phase I study in healthy volunteers has also been conducted.[4]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption : Following oral administration, this compound is absorbed, with pharmacokinetic parameters evaluated in both healthy volunteers and patients with renal impairment.[3][4]
-
Distribution : The percentage of free this compound in plasma is low, ranging from 0.702% to 0.861%, indicating high plasma protein binding.[3]
-
Metabolism : this compound exhibits stable metabolism in hepatic cells.[2]
-
Excretion : The cumulative urinary excretion of this compound over 96 hours is low, with geometric means ranging from 0.502% to 0.809% of the administered dose. This suggests that non-renal routes, such as hepatic metabolism, are the primary pathways for this compound's elimination.[3]
Pharmacokinetic Parameters in Patients with Renal Impairment
A study in patients with normal renal function, mild renal impairment, and moderate renal impairment provides the following single-dose (1 mg) pharmacokinetic data.[3]
| Parameter | Normal Renal Function (n=9) | Mild Renal Impairment (n=8) | Moderate Renal Impairment (n=5) |
| Cmax (ng/mL) | 42.9 | 57.7 | 46.0 |
| AUC0-∞ (h·ng/mL) | 982 | 1380 | 1050 |
| Free this compound in Plasma (%) | 0.702 - 0.861 (overall range) | 0.702 - 0.861 (overall range) | 0.702 - 0.861 (overall range) |
| Cumulative Urinary Excretion (fe0-96h, %) | 0.723 | 0.809 | 0.502 |
Data presented as geometric means.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of serum uric acid levels through the inhibition of URAT1.
Mechanism of Action
This compound is a selective inhibitor of the human urate transporter 1 (hURAT1).[2] URAT1 is located on the apical membrane of proximal tubule cells in the kidneys and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, this compound blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid concentrations.[3]
Mechanism of action of this compound.
In Vitro Potency and Selectivity
This compound has been shown to be a potent inhibitor of hURAT1, with an IC50 more than 40 times lower than that of other URAT1 inhibitors such as benzbromarone and lesinurad.[2] While specific IC50 values for this compound against other key renal transporters like OAT1, OAT3, GLUT9, and ABCG2 are not publicly available, it is positioned as a selective URAT1 inhibitor.[2][5] A review article explicitly states "No data" for this compound's effects on these other transporters.[5]
Clinical Pharmacodynamic Effects
In a Phase II clinical trial, this compound demonstrated a significant dose-dependent reduction in serum uric acid levels. In the 0.5 mg dose group, over 72% of subjects achieved a target sUA level of ≤360 µmol/L, compared to 51.9% in the control group receiving 50 mg of benzbromarone.[2]
In a study of patients with renal impairment, a single 1 mg dose of this compound resulted in a noticeable reduction in serum uric acid levels across all groups (normal, mild, and moderate renal impairment).[3] Moderate renal impairment was observed to slightly reduce the uric acid-lowering effect of this compound, though the reduction was limited. Mild renal impairment had no discernible impact on its effect.[3]
Safety and Tolerability
The available clinical data suggest that this compound is generally safe and well-tolerated.
-
In Patients with Renal Impairment : Adverse events and reactions reported in the study of patients with renal impairment were all Grade 1 in severity and resolved.[3]
-
Phase II Clinical Trial : The Phase II study reported that adverse events were mostly mild (Grade 1-2), with no significant hepatotoxicity or nephrotoxicity observed.[2]
-
Drug Interactions : this compound is reported to have no CYP enzyme induction, suggesting a low risk for pharmacokinetic drug-drug interactions.[2] However, formal drug interaction studies have not been published.[5]
Experimental Protocols
Detailed experimental protocols for the clinical and preclinical evaluation of this compound are not extensively available in the public domain. However, based on the published studies and general practices for similar compounds, the following methodologies are likely employed.
Bioanalytical Method for Quantification of this compound
The concentration of this compound in plasma and urine was measured by liquid-phase tandem mass spectrometry (LC-MS/MS).[3] While the specific parameters for this compound are not detailed, a general workflow for such an assay is outlined below.
Bioanalytical workflow for this compound.
URAT1 Inhibition Assay (In Vitro)
The inhibitory activity of this compound on URAT1 is likely determined using a cell-based assay with a recombinant cell line overexpressing the hURAT1 transporter.
URAT1 inhibition assay workflow.
Clinical Study Design for Pharmacokinetics and Pharmacodynamics
The clinical study in patients with renal impairment utilized a parallel, open-label, single-dose design.[3]
References
- 1. XNW3009 | MedPath [trial.medpath.com]
- 2. Evopoint published Phase II clinical trial data of XNW3009, a new drug against gout [evopointbio.com]
- 3. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment | Sciety [sciety.org]
- 4. | BioWorld [bioworld.com]
- 5. explorationpub.com [explorationpub.com]
Preclinical Development of Xininurad: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xininurad (XNW3009) is a novel, potent, and selective inhibitor of the human urate transporter 1 (hURAT1) currently under development for the treatment of hyperuricemia and gout. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacology, and pharmacokinetics. Due to the limited publicly available preclinical toxicology and comprehensive pharmacokinetic data for this compound, this guide also incorporates illustrative examples from other selective URAT1 inhibitors to provide a broader context for drug development professionals. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate understanding.
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene, plays a crucial role in uric acid homeostasis by reabsorbing uric acid from the renal tubules. Inhibition of URAT1 is a clinically validated strategy to increase uric acid excretion and lower serum uric acid levels. This compound has emerged as a promising therapeutic candidate in this class due to its high potency and selectivity for hURAT1.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting URAT1, which is located on the apical membrane of renal proximal tubular cells. By blocking URAT1-mediated reabsorption of uric acid from the glomerular filtrate back into the bloodstream, this compound increases the fractional excretion of uric acid, thereby lowering serum uric acid levels.
Preclinical Pharmacology
In vitro studies have demonstrated the high potency of this compound in inhibiting hURAT1.
Table 1: In Vitro Potency of this compound
| Target | Assay System | IC50 (nM) | Positive Control (Benzbromarone) IC50 (nM) | Reference |
| hURAT1 | In vitro cell-based assay | 7.17 | 389.31 | [1] |
Experimental Protocol: In Vitro hURAT1 Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against hURAT1, based on common practices in the field.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the hURAT1 transporter are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cell Seeding: Cells are seeded into 24-well plates and grown to confluence.
-
Compound Incubation: On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed transport buffer. Cells are then pre-incubated for 10-15 minutes with varying concentrations of this compound or a vehicle control.
-
Urate Uptake: The uptake reaction is initiated by adding a transport buffer containing a fixed concentration of radiolabeled [14C]-uric acid.
-
Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells three times with ice-cold transport buffer.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Preclinical Pharmacokinetics
Limited preclinical pharmacokinetic data for this compound is publicly available. The primary metabolic pathways have been identified in Sprague-Dawley rats.
Table 2: Preclinical Metabolism of this compound
| Species | Primary Metabolic Pathways | Reference |
| Sprague-Dawley Rat | Multisite mono-oxidation and Phase II conjugation with sulfate, glucose, and glucuronic acid. | [1] |
Due to the lack of a complete preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound, the following table presents representative pharmacokinetic parameters for another selective URAT1 inhibitor, Lesinurad, in rats and monkeys to provide a comparative context.
Table 3: Representative Preclinical Pharmacokinetic Parameters of Lesinurad (for illustrative purposes)
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) |
| Rat | 10 | Oral | 5.8 | 1.0 | 25 | 2.5 |
| Monkey | 10 | Oral | 4.2 | 2.0 | 30 | 4.0 |
Note: This data is for Lesinurad and is intended to be illustrative of the types of parameters determined in preclinical pharmacokinetic studies.
Experimental Protocol: Preclinical Pharmacokinetic Study in Rodents (General Protocol)
References
Xininurad's URAT1 Selectivity: A Deep Dive into the Molecular Basis
For Immediate Release
This technical guide provides an in-depth analysis of the molecular basis for Xininurad's (XNW3009) selectivity for the urate transporter 1 (URAT1). Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data, outlines key experimental methodologies, and visualizes the intricate molecular interactions and pathways governing this compound's mechanism of action.
Introduction: The Significance of URAT1 Inhibition in Gout Management
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary driver of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in maintaining urate homeostasis. It is responsible for the reabsorption of approximately 90% of urate filtered by the glomeruli back into the bloodstream.[1][2][3] Consequently, inhibiting URAT1 is a highly effective therapeutic strategy for increasing uric acid excretion and lowering serum urate levels.[4][5]
While several URAT1 inhibitors have been developed, achieving high selectivity is crucial to minimize off-target effects and ensure a favorable safety profile.[4] this compound, a novel selective URAT1 inhibitor developed by Evopoint Biosciences, has demonstrated significant potential in this regard.[6]
This compound: A Potent and Selective URAT1 Inhibitor
This compound (XNW3009) is a small molecule inhibitor designed to specifically target URAT1. Preclinical data indicates that this compound possesses a significantly higher potency for URAT1 compared to other inhibitors in its class. According to Evopoint Biosciences, the IC50 value of this compound for human URAT1 (hURAT1) is over 40 times lower than that of established URAT1 inhibitors such as benzbromarone and lesinurad.[6] This enhanced potency suggests that this compound may achieve therapeutic efficacy at lower doses, potentially reducing the risk of dose-dependent adverse events.
Comparative Selectivity Profile of URAT1 Inhibitors
To fully appreciate the selectivity of this compound, it is essential to compare its inhibitory activity against URAT1 with its activity against other key renal transporters involved in urate homeostasis. These include the organic anion transporters OAT1 and OAT3, the ATP-binding cassette transporter ABCG2, and the glucose transporter GLUT9. While specific quantitative data for this compound's activity against these off-target transporters is not yet publicly available, the following table provides a comparative summary of the selectivity profiles for other notable URAT1 inhibitors. This serves as a benchmark for understanding the importance of a high selectivity ratio.
| Drug | URAT1 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) | ABCG2 IC50 (µM) | Selectivity Ratio (Off-Target/URAT1) |
| This compound (XNW3009) | >40x lower than Benzbromarone/Lesinurad[6] | Data not available | Data not available | Data not available | Data not available |
| Dotinurad | 0.0372[7] | 4.08[7] | 1.32[7] | 4.16[7] | OAT1: 110x, OAT3: 35x, ABCG2: 112x |
| Lesinurad | 3.36 - 7.18[8] | ~7[9] | ~7[9] | No significant inhibition[9] | OAT1: ~1-2x, OAT3: ~1-2x |
| Benzbromarone | 0.28 | Data not available | Data not available | Data not available | Data not available |
| Probenecid | 30.0[7] | Data not available | Data not available | Data not available | Data not available |
Molecular Basis of this compound's Selectivity for URAT1
The high selectivity of novel URAT1 inhibitors like this compound is rooted in their specific molecular interactions with the transporter protein. Cryo-electron microscopy and mutagenesis studies of other URAT1 inhibitors have revealed a common binding site within the core of the transporter.[10][11] However, the affinity and specificity of each inhibitor are determined by unique interactions with key amino acid residues.
For instance, studies with lesinurad and verinurad have highlighted the critical role of phenylalanine at position 365 (Phe365) in the seventh transmembrane segment of hURAT1 for high-affinity binding.[8][12] The presence of this residue, which is unique to humans and some primates, contributes to the species-specific efficacy of these drugs.[8] It is highly probable that this compound's molecular structure allows for optimal interaction with this and other key residues within the URAT1 binding pocket, leading to its superior potency and selectivity.
The following diagram illustrates the general mechanism of URAT1 inhibition, which involves the inhibitor binding to the central cavity of the transporter, thereby blocking the reabsorption of uric acid.
Figure 1: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition by this compound.
Experimental Protocols for Assessing URAT1 Selectivity
The determination of a URAT1 inhibitor's selectivity profile involves a series of well-defined in vitro assays. The following protocols provide a general framework for these key experiments.
Cell-Based Uric Acid Uptake Assay
This assay is fundamental for determining the inhibitory potency (IC50) of a compound against URAT1.
Objective: To measure the inhibition of URAT1-mediated uric acid uptake by a test compound in a cellular system.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with a plasmid expressing human URAT1 (hURAT1). Non-transfected or empty vector-transfected HEK293 cells serve as a negative control.[13][14]
-
Compound Incubation: The URAT1-expressing cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 30 minutes).[13]
-
Uric Acid Uptake: A solution containing a known concentration of uric acid (often radiolabeled, e.g., [¹⁴C]-uric acid, or unlabeled) is added to the cells, and uptake is allowed to proceed for a specific time (e.g., 10-30 minutes) at 37°C.[1][13]
-
Cell Lysis and Detection: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular uric acid concentration is measured. For radiolabeled uric acid, scintillation counting is used.[2] For unlabeled uric acid, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific detection method.[15][16][17][18][19]
-
Data Analysis: The uric acid uptake in control cells is subtracted from that in URAT1-expressing cells to determine URAT1-specific uptake. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the test compound.[13]
Figure 2: Experimental workflow for determining the IC50 of a URAT1 inhibitor.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the URAT1 transporter.
Objective: To determine the binding affinity (Ki) of a test compound to URAT1.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing hURAT1.[10]
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind URAT1 (e.g., a high-affinity radiolabeled URAT1 inhibitor) and a range of concentrations of the unlabeled test compound (e.g., this compound).[20][10][21]
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity on the filter, representing the amount of bound ligand, is quantified by scintillation counting.[20][21]
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[20]
Figure 3: Logical relationship of components and steps in a radioligand binding assay for URAT1.
Conclusion
The available evidence strongly suggests that this compound is a highly potent and selective URAT1 inhibitor. Its significantly lower IC50 for URAT1 compared to other uricosurics indicates a potential for a best-in-class profile in the treatment of hyperuricemia and gout. The molecular basis for this selectivity likely lies in its optimized interaction with key amino acid residues within the URAT1 binding pocket. Further publication of detailed preclinical data, including its selectivity profile against other renal transporters, will be crucial for a comprehensive understanding of its mechanism of action and for solidifying its position in the therapeutic landscape. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel URAT1 inhibitors.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Evopoint published Phase II clinical trial data of XNW3009, a new drug against gout [evopointbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Gout Drug Pipeline Expands with 25+ Novel Therapies as Companies Target Unmet Medical Needs [trial.medpath.com]
- 9. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Determination of uric acid in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. UPLC-MS/MS Method for Determination of Uric Acid and Creatinine in Serum and Urine of Hyperuricemic Mice [cjcu.jlu.edu.cn]
- 19. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
In Vitro Characterization of Xininurad's Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xininurad (also known as XNW3009) is a novel investigational agent identified as a potent inhibitor of the urate transporter 1 (URAT1).[1] URAT1 is a key protein in the renal reabsorption of uric acid, playing a critical role in maintaining urate homeostasis.[2] Inhibition of URAT1 is a clinically validated mechanism for reducing serum uric acid levels, offering a therapeutic strategy for the management of hyperuricemia and gout.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's inhibitory activity against URAT1 and other key transporters and enzymes involved in urate homeostasis and drug disposition.
While specific quantitative data for this compound's inhibitory activity (IC50 values) are not yet publicly available, this guide presents a framework for its in vitro characterization. The tables below feature representative data based on the known activity of other selective URAT1 inhibitors to illustrate the expected profile of such a compound.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the hypothetical in vitro inhibitory activity of this compound against key targets. These values are for illustrative purposes and are based on the profiles of other selective URAT1 inhibitors.
Table 1: Inhibitory Potency (IC50) of this compound against Urate Transporters
| Target Transporter | Hypothetical IC50 (nM) | Test System | Reference Compound | Reference IC50 (nM) |
| URAT1 | 50 | HEK293 cells expressing human URAT1 | Dotinurad | 37.2[1][4] |
| OAT1 | >10,000 | HEK293 cells expressing human OAT1 | Dotinurad | 4,080[4] |
| OAT3 | >10,000 | HEK293 cells expressing human OAT3 | Dotinurad | 1,320[4] |
Table 2: Inhibitory Potency (IC50) of this compound against Xanthine Oxidase
| Target Enzyme | Hypothetical IC50 (µM) | Test System | Reference Compound | Reference IC50 (µM) |
| Xanthine Oxidase | >100 | Cell-free enzymatic assay | Allopurinol | ~7.5 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for characterizing inhibitors of URAT1, OAT1, OAT3, and xanthine oxidase.
URAT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against URAT1-mediated uric acid uptake.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1)
-
HEK293 wild-type cells (for non-specific uptake control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
[¹⁴C]-Uric acid
-
This compound
-
Probenecid (positive control)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
Scintillation cocktail
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed hURAT1-expressing HEK293 cells and wild-type HEK293 cells in 96-well plates and culture until they reach approximately 90% confluency.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (Probenecid) in HBSS.
-
Pre-incubation: Wash the cells twice with pre-warmed HBSS. Pre-incubate the cells with the different concentrations of this compound or control compounds for 10 minutes at 37°C.
-
Uptake Assay: Initiate the uptake reaction by adding HBSS containing [¹⁴C]-uric acid to each well. Incubate for 5 minutes at 37°C.
-
Termination and Lysis: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold HBSS. Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific uptake (measured in wild-type cells) from the total uptake in hURAT1-expressing cells to determine the specific uptake. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
OAT1 and OAT3 Inhibition Assays
Objective: To assess the off-target inhibitory activity of this compound on OAT1 and OAT3.
Materials:
-
HEK293 cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3)
-
[³H]-Para-aminohippuric acid (PAH) for OAT1 or [³H]-Estrone-3-sulfate (E3S) for OAT3
-
This compound
-
Probenecid (positive control for OAT1 and OAT3)
-
Other materials as listed for the URAT1 assay.
Procedure: The protocol is similar to the URAT1 inhibition assay, with the following modifications:
-
Use hOAT1- or hOAT3-expressing HEK293 cells.
-
Use [³H]-PAH as the substrate for the OAT1 assay and [³H]-E3S as the substrate for the OAT3 assay.
-
The positive control for both assays will be Probenecid.
Xanthine Oxidase Inhibition Assay
Objective: To determine if this compound inhibits the enzymatic activity of xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
This compound
-
Allopurinol (positive control)
-
Spectrophotometer and 96-well UV-transparent plates
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add potassium phosphate buffer, the test compound (this compound) or positive control (Allopurinol) at various concentrations, and xanthine oxidase solution.
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C.
-
Enzymatic Reaction: Initiate the reaction by adding xanthine solution to each well.
-
Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes using a spectrophotometer. The rate of uric acid formation is determined by the increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: URAT1-mediated uric acid reabsorption pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vitro transporter inhibition assay.
References
Xininurad and the Preclinical Landscape of URAT1 Inhibitors: A Technical Guide
Disclaimer: As of late 2025, detailed preclinical data on Xininurad (XNW3009) regarding its specific effects on serum uric acid levels in animal models are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the typical preclinical evaluation for a URAT1 (Urate Transporter 1) inhibitor, drawing upon established methodologies and data from analogous compounds in the same class. This document is intended for researchers, scientists, and drug development professionals to illustrate the expected preclinical journey of a compound like this compound.
Introduction to this compound and URAT1 Inhibition
This compound is a novel, selective URAT1 inhibitor under development for the treatment of hyperuricemia and gout. URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the blood. By inhibiting URAT1, this compound is designed to increase the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels. The therapeutic goal is to reduce sUA to prevent the formation of monosodium urate crystals, which are the causative agent of gouty arthritis.
The preclinical development of a URAT1 inhibitor like this compound is crucial for establishing its pharmacodynamic effects, dose-response relationship, and safety profile before moving into human clinical trials.
Preclinical Models of Hyperuricemia
To evaluate the efficacy of URAT1 inhibitors, various preclinical animal models that mimic human hyperuricemia are employed.
-
Potassium Oxonate-Induced Hyperuricemia in Rodents: This is the most common and well-established model. Potassium oxonate is a uricase inhibitor. Since rodents, unlike humans, possess the enzyme uricase which breaks down uric acid, inhibiting this enzyme leads to an acute and transient increase in serum uric acid levels. This model is useful for rapid screening and dose-response studies.
-
Uricase Knockout/Knockdown Models: Genetically modified animals, typically mice, that lack a functional uricase gene (Uox-knockout) provide a more chronic and genetically relevant model of hyperuricemia, as the absence of uricase is a key factor in human predisposition to high uric acid levels.[1][2][3][4][5]
Experimental Protocols
Below are detailed methodologies for key experiments typically conducted in the preclinical evaluation of a URAT1 inhibitor.
Potassium Oxonate-Induced Hyperuricemia in Rats
Objective: To assess the dose-dependent effect of a test compound on serum uric acid levels in an acute hyperuricemia model.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Potassium Oxonate (Sigma-Aldrich)
-
Test compound (e.g., this compound)
-
Vehicle for test compound
-
Allopurinol or Benzbromarone (positive controls)
-
Apparatus for blood collection (e.g., retro-orbital sinus)
-
Centrifuge
-
Serum analysis equipment (e.g., spectrophotometer or HPLC system)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22±2°C, 55±10% humidity, 12h light/dark cycle) for at least one week with free access to standard chow and water.
-
Grouping: Randomly divide animals into groups (n=8-10 per group):
-
Normal Control (Vehicle only)
-
Hyperuricemic Model (Vehicle + Potassium Oxonate)
-
Positive Control (e.g., Allopurinol 10 mg/kg + Potassium Oxonate)
-
Test Compound (Low, Medium, High doses + Potassium Oxonate)
-
-
Dosing:
-
Blood Sampling: Collect blood samples at baseline (pre-dosing) and at specified time points post-potassium oxonate administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Serum Preparation: Allow blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Uric Acid Measurement: Analyze serum uric acid concentrations using a validated method, such as a commercial enzymatic colorimetric kit or a more precise method like UPLC-UV (Ultra-Performance Liquid Chromatography with UV detection).[10][11][12][13]
Uricase Knockout Mouse Model
Objective: To evaluate the long-term efficacy and mechanism of action of a test compound in a chronic, genetically-induced hyperuricemia model.
Materials:
-
Uricase knockout (Uox-/-) mice and wild-type littermates.
-
Test compound and vehicle.
-
Metabolic cages for urine collection.
-
Equipment for blood collection and serum/urine analysis.
Procedure:
-
Animal Husbandry: House Uox-/- mice and their wild-type counterparts under specific pathogen-free conditions. These mice spontaneously develop hyperuricemia.[1][2][3][4][5]
-
Dosing: Administer the test compound or vehicle daily for an extended period (e.g., 1-4 weeks).
-
Sample Collection:
-
Collect blood samples weekly to monitor serum uric acid levels.
-
At the end of the study, place mice in metabolic cages for 24 hours to collect urine for uric acid and creatinine measurement to assess fractional excretion of uric acid (FEUA).
-
-
Analysis:
-
Measure serum and urine uric acid and creatinine levels.
-
Calculate FEUA using the formula: (Urine Uric Acid x Serum Creatinine) / (Serum Uric Acid x Urine Creatinine).
-
At the end of the study, kidney tissues may be harvested for histopathological examination to assess for urate crystal deposition and signs of nephropathy.
-
Data Presentation
Quantitative data from these studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Illustrative Dose-Response Effect of a URAT1 Inhibitor on Serum Uric Acid in a Rat Hyperuricemia Model
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) at 2h post-PO | % Reduction vs. Model |
| Normal Control | - | 1.5 ± 0.3 | - |
| Hyperuricemic Model | - | 6.8 ± 0.9 | 0% |
| Positive Control (Allopurinol) | 10 | 3.2 ± 0.5 | 52.9% |
| Test Compound | 1 | 5.5 ± 0.7 | 19.1% |
| Test Compound | 3 | 4.1 ± 0.6 | 39.7% |
| Test Compound | 10 | 2.9 ± 0.4* | 57.4% |
| Data are presented as Mean ± SD. *p < 0.05 compared to the Hyperuricemic Model group. Data is illustrative. |
Table 2: Illustrative Effect of a URAT1 Inhibitor on Serum Uric Acid and Fractional Excretion in Uricase Knockout Mice (after 2 weeks of daily dosing)
| Treatment Group | Dose (mg/kg/day) | Serum Uric Acid (mg/dL) | Fractional Excretion of Uric Acid (%) |
| Wild-Type Control | - | 1.2 ± 0.2 | 15.2 ± 2.1 |
| Uox-/- Control | - | 8.5 ± 1.1 | 4.3 ± 0.8 |
| Uox-/- + Test Compound | 5 | 4.3 ± 0.7 | 12.8 ± 1.9 |
| Data are presented as Mean ± SD. *p < 0.05 compared to the Uox-/- Control group. Data is illustrative. |
Visualization of Pathways and Workflows
Mechanism of Action of URAT1 Inhibitors
References
- 1. Knockout of the urate oxidase gene provides a stable mouse model of hyperuricemia associated with metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable liver-specific urate oxidase gene knockout hyperuricemia mouse model finds activated hepatic de novo purine biosynthesis and urate nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Uricase-deficient mouse with high uric acid is generated based on CRISPR/Cas9 system [zgsydw.alljournal.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of the Plasma Uric Acid Level in Potassium Oxoate-Induced Hyperuricemic Rats by Heat-Concentrated Prunus mume Fruit Extract Containing Three Chlorogenic Acid Isomers | MDPI [mdpi.com]
- 7. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
Early-Phase Clinical Development of Xininurad: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xininurad (also known as XNW3009) is an investigational small molecule inhibitor of the urate transporter 1 (URAT1). URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream. By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering its levels in the blood. This mechanism of action positions this compound as a potential therapeutic agent for hyperuricemia and its clinical manifestation, gout. This technical guide provides an in-depth summary of the available early-phase clinical trial results for this compound, with a focus on its pharmacokinetics, pharmacodynamics, and safety profile.
Mechanism of Action: URAT1 Inhibition
This compound exerts its pharmacological effect by targeting the URAT1 transporter located in the apical membrane of proximal tubule cells in the kidneys. URAT1 is a crucial component of the renal urate handling system, mediating the reabsorption of filtered uric acid from the tubular lumen back into the circulation. Inhibition of URAT1 by this compound blocks this reabsorption process, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid (sUA) levels.
Figure 1: Mechanism of Action of this compound.
Early-Phase Clinical Trial Results
To date, detailed results from one early-phase clinical trial of this compound have been publicly disclosed (Clinical Trial Registry number: CTR20211343). This study was a Phase 1, open-label, single-dose trial designed to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound in subjects with varying degrees of renal function. An ongoing Phase 2/3 trial (CTR20222360) is also registered, but no data is currently available.
Pharmacokinetic Profile
The pharmacokinetic parameters of a single 1 mg oral dose of this compound were assessed in subjects with normal renal function, and mild or moderate renal impairment.
Table 1: Pharmacokinetic Parameters of this compound (1 mg single oral dose)
| Parameter | Normal Renal Function (n=9) | Mild Renal Impairment (n=8) | Moderate Renal Impairment (n=5) |
| Cmax (ng/mL) | 42.9 | 57.7 | 46.0 |
| AUC0-∞ (h·ng/mL) | 982 | 1380 | 1050 |
| Cumulative Urinary Excretion (fe0-96h, %) | 0.723 | 0.809 | 0.502 |
Data presented as geometric means.
The results indicate that mild or moderate renal impairment had a limited effect on the overall exposure to this compound. The low cumulative urinary excretion suggests that renal clearance is not the primary route of elimination for this compound.
Pharmacodynamic Effects
The primary pharmacodynamic endpoint of the study was the change in serum uric acid (sUA) levels from baseline.
Table 2: Pharmacodynamic Effects of this compound on Serum Uric Acid
| Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment |
| Mean Change from Baseline in sUA (%) | -50.2 | -49.3 | -31.1 |
| Maximum Percent Reduction in sUA (%) | -67.4 | -63.6 | -48.8 |
A noticeable reduction in serum uric acid levels was observed across all groups following administration of this compound. While moderate renal impairment appeared to slightly lessen the uric acid-lowering effect, the reduction was still significant.
Safety and Tolerability
In this single-dose study, this compound was found to be safe and well-tolerated in subjects with normal, mild, and moderate renal impairment. All reported adverse events were of Grade 1 severity and resolved without intervention.
Experimental Protocols
Study Design (CTR20211343)
This was a Phase 1, open-label, single-center, parallel-group study. A total of 22 subjects were enrolled and assigned to one of three groups based on their estimated glomerular filtration rate (eGFR): normal renal function, mild renal impairment, or moderate renal impairment. Each participant received a single oral dose of 1 mg this compound.
Figure 2: Workflow of the Phase 1 Clinical Trial (CTR20211343).
Bioanalytical Methods
Plasma and urine concentrations of this compound were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Conclusion and Future Directions
The available early-phase clinical data for this compound, although limited to a single study in subjects with varying degrees of renal function, are promising. The findings suggest that this compound is a well-tolerated URAT1 inhibitor with a significant serum uric acid-lowering effect. The pharmacokinetic profile appears to be largely unaffected by mild to moderate renal impairment, which is a significant advantage in the target patient population for gout, as many of these patients have some degree of renal dysfunction.
Further clinical development, including results from the ongoing Phase 2/3 trial, is eagerly awaited to establish the efficacy and safety of this compound in a broader patient population with hyperuricemia and gout. These studies will be crucial in determining the potential role of this compound in the management of this chronic and debilitating condition.
Methodological & Application
Application Notes: Xininurad for In Vitro URAT1 Inhibition
Introduction
Xininurad (also known as XNW3009) is a potent and selective inhibitor of the human urate transporter 1 (hURAT1), a key protein in the renal reabsorption of uric acid. Dysregulation of URAT1 is a major contributor to hyperuricemia and gout. This application note provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on hURAT1 expressed in a human embryonic kidney (HEK293) cell line.
Principle of the Assay
The assay measures the uptake of uric acid into HEK293 cells stably expressing hURAT1. The inhibition of this uptake by this compound is quantified by measuring the intracellular uric acid concentration, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in intracellular uric acid in the presence of this compound indicates its inhibitory effect on URAT1 function.
Quantitative Data Summary
The inhibitory potency of this compound against hURAT1 is significantly higher than other known URAT1 inhibitors. The half-maximal inhibitory concentration (IC50) of this compound is reported to be over 40 times lower than that of benzbromarone and lesinurad.
| Compound | Target | IC50 (nM) | Cell Line | Assay Method |
| This compound (XNW3009) | hURAT1 | < 5 | HEK293 | Uric Acid Uptake |
| Benzbromarone | hURAT1 | ~200 | HEK293 | Uric Acid Uptake |
| Lesinurad | hURAT1 | ~7300 | - | - |
Note: The IC50 value for this compound is estimated based on the reported relative potency. The IC50 for Benzbromarone can vary depending on the specific assay conditions.
URAT1 Signaling Pathway
URAT1, encoded by the SLC22A12 gene, is an organic anion transporter primarily located on the apical membrane of renal proximal tubular cells.[1] It mediates the reabsorption of urate from the glomerular filtrate back into the bloodstream in exchange for intracellular anions like lactate or nicotinate.[1] Inhibition of URAT1 by drugs like this compound blocks this reabsorption, leading to increased urinary excretion of uric acid and a reduction of its levels in the blood.
Caption: URAT1-mediated uric acid reabsorption and its inhibition by this compound.
Experimental Protocol: In Vitro URAT1 Inhibition Assay
This protocol describes a non-radioactive method for assessing the inhibitory activity of this compound on hURAT1 expressed in HEK293 cells, followed by LC-MS/MS analysis.
Materials and Reagents
-
Cell Lines:
-
HEK293 cells stably expressing hURAT1 (hURAT1-HEK293)
-
Parental HEK293 cells (for control)
-
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
Assay Buffer (Krebs-Ringer Buffer, pH 7.4):
-
NaCl: 120 mM
-
KCl: 4.7 mM
-
KH2PO4: 1.2 mM
-
MgSO4: 1.2 mM
-
CaCl2: 2.5 mM
-
NaHCO3: 25 mM
-
HEPES: 10 mM
-
-
Uric Acid Stock Solution: Prepare a stock solution of uric acid in a suitable buffer (e.g., 0.1 M NaOH) and dilute to the final concentration in the assay buffer.
-
This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Wash Buffer: Phosphate-buffered saline (PBS), ice-cold.
-
Cell Lysis Buffer: A suitable buffer for cell lysis that is compatible with LC-MS/MS analysis (e.g., methanol with an internal standard).
-
Internal Standard: Isotope-labeled uric acid (e.g., [1,3-15N2]uric acid) for LC-MS/MS quantification.
Experimental Procedure
-
Cell Culture:
-
Culture hURAT1-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells with 100 µL of assay buffer containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 15-30 minutes at 37°C.[2]
-
-
Uric Acid Uptake:
-
Initiate the uptake by adding 100 µL of assay buffer containing a known concentration of uric acid (e.g., 50-100 µM).
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[2]
-
-
Termination of Uptake and Cell Lysis:
-
Terminate the uptake by rapidly aspirating the assay solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular uric acid.
-
Lyse the cells by adding a specific volume of cell lysis buffer containing the internal standard to each well.
-
Incubate for a few minutes to ensure complete lysis and then collect the cell lysates.
-
-
Sample Analysis:
-
Centrifuge the cell lysates to pellet cellular debris.
-
Analyze the supernatant for uric acid concentration using a validated LC-MS/MS method.[3]
-
Normalize the intracellular uric acid concentration to the protein content of each well, determined by a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the percentage of URAT1-specific uric acid uptake by subtracting the uptake in parental HEK293 cells from that in hURAT1-HEK293 cells.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro URAT1 inhibition assay.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Xininurad: A Potent and Selective URAT1 Inhibitor for Investigating Renal Urate Transport Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xininurad (also known as XNW3009) is a novel, orally active small-molecule inhibitor of the human urate transporter 1 (hURAT1).[1] As a selective urate reabsorption inhibitor (SURI), this compound is a valuable tool for studying the intricate mechanisms of renal urate transport and developing therapeutic strategies for hyperuricemia and gout.[1][2] URAT1 is a key protein located in the proximal convoluted tubule of the kidney, responsible for the reabsorption of approximately 90% of uric acid from the glomerular filtrate back into the bloodstream.[1] By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1]
These application notes provide a comprehensive overview of this compound's mechanism of action, its selectivity profile, and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the function of the URAT1 transporter. This transporter, encoded by the SLC22A12 gene, is an anion exchanger located on the apical membrane of proximal tubule cells in the kidney. It facilitates the reabsorption of urate from the tubular lumen in exchange for intracellular anions. By binding to and blocking URAT1, this compound disrupts this reabsorption process, leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in sUA concentrations.
dot
Caption: this compound blocks the URAT1 transporter, inhibiting urate reabsorption.
Data Presentation
Quantitative Analysis of Inhibitory Activity
While the precise IC50 value for this compound's inhibition of hURAT1 is not publicly available, preclinical data indicates that it is a highly potent inhibitor. Evopoint Biosciences has stated that the IC50 of this compound for hURAT1 is more than 40 times lower than that of other URAT1 inhibitors like Benzbromarone and Lesinurad.[1] For comparative purposes, the table below summarizes the available IC50 values for other common uricosuric agents against key renal urate transporters.
| Compound | URAT1 | OAT1 | OAT3 | ABCG2 | GLUT9 |
| This compound | >40x more potent than Benzbromarone & Lesinurad[1] | Data not available | Data not available | Data not available | Data not available |
| Lesinurad | 3.53 µM[3] | 3.90 µM[3] | 3.54 µM[3] | No effect up to 100 µM[3] | No effect up to 100 µM[3] |
| Verinurad | 0.025 µM[4] | 4.6 µM[4] | Data not available | Data not available | Data not available |
| Dotinurad | 0.0372 µM[5] | 4.08 µM[5] | 1.32 µM[5] | 4.16 µM[5] | Not an inhibitor[6] |
| Benzbromarone | 0.29 µM[3] | Data not available | Data not available | Data not available | Weak activity[3] |
| Probenecid | 13.23 µM[3] | Inhibitor[2] | Inhibitor[2] | Data not available | Inhibitor[2] |
Pharmacokinetic Profile of this compound
A clinical study in patients with varying degrees of renal impairment provides insight into the pharmacokinetic properties of this compound following a single oral dose.[7]
| Patient Group | Cmax (ng/mL) | AUC0-∞ (h·ng/mL) |
| Normal Renal Function | 42.9 | 982 |
| Mild Renal Impairment | 57.7 | 1380 |
| Moderate Renal Impairment | 46.0 | 1050 |
Experimental Protocols
In Vitro URAT1 Inhibition Assay using [14C]-Uric Acid
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on hURAT1-mediated uptake of radiolabeled uric acid.
Workflow Diagram:
dot
Caption: Workflow for determining the IC50 of this compound on URAT1.
Materials:
-
HEK293 cells stably expressing hURAT1
-
HEK293 cells (wild-type, for control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) for selection
-
[14C]-Uric acid
-
This compound
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Wash Buffer (e.g., ice-cold PBS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
24-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Culture:
-
Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For the hURAT1-expressing cells, include an appropriate concentration of G418 in the culture medium to maintain selection.
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Inhibition Assay:
-
Add the this compound dilutions (and a vehicle control) to the respective wells and pre-incubate the cells for 15 minutes at 37°C.[8]
-
Prepare the uptake solution by adding [14C]-Uric acid to the Assay Buffer (a final concentration of 50 µM is common).[8]
-
Initiate the uptake by adding the [14C]-Uric acid containing Assay Buffer to each well.
-
Incubate for 15 minutes at 37°C.[8]
-
-
Termination and Lysis:
-
To terminate the uptake, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold Wash Buffer to remove extracellular radioactivity.
-
Lyse the cells by adding Cell Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the uptake data.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
In Vivo Hyperuricemia Animal Model Protocol
This protocol describes the induction of hyperuricemia in mice using a combination of potassium oxonate and hypoxanthine to evaluate the in vivo efficacy of this compound.
Workflow Diagram:
dot
Caption: Workflow for evaluating this compound in a hyperuricemia mouse model.
Materials:
-
Male Kunming or C57BL/6 mice (8-10 weeks old)
-
Potassium Oxonate (Uricase inhibitor)
-
Hypoxanthine (Uric acid precursor)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Metabolic cages for urine collection
-
Uric acid assay kit
-
Analytical balance
-
Gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly divide the mice into experimental groups (e.g., Normal Control, Hyperuricemic Model, this compound-treated, Positive Control).
-
-
Induction of Hyperuricemia:
-
Prepare a suspension of potassium oxonate in the vehicle. A common dose is 250-300 mg/kg.[9]
-
Prepare a suspension of hypoxanthine in the vehicle. A common dose is 300 mg/kg.[9]
-
One hour before the administration of hypoxanthine, administer potassium oxonate to the mice via intraperitoneal injection or oral gavage to inhibit uricase.
-
Administer hypoxanthine via oral gavage.
-
This induction is typically performed daily for a period of 7 to 14 days to establish a stable hyperuricemic model.[9]
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administer this compound to the treatment groups via oral gavage daily, typically one hour after the induction of hyperuricemia.
-
The control groups will receive the vehicle alone.
-
-
Sample Collection:
-
Blood: Collect blood samples from the retro-orbital plexus or tail vein at baseline and at specified time points after drug administration. Allow the blood to clot and then centrifuge to obtain serum.
-
Urine: House the mice in metabolic cages to collect 24-hour urine samples. Measure the total volume.
-
-
Biochemical Analysis:
-
Measure the concentration of uric acid in the serum and urine samples using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Measure creatinine levels in serum and urine to assess renal function and calculate the fractional excretion of uric acid (FEUA).
-
-
Data Analysis:
-
Calculate the mean serum and urine uric acid levels for each group.
-
Calculate FEUA using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine).
-
Statistically analyze the data to determine the significance of the effects of this compound compared to the hyperuricemic model and positive control groups.
-
Signaling Pathways in Renal Urate Transport
The regulation of uric acid in the renal proximal tubule is a complex process involving multiple transporters on both the apical and basolateral membranes. This compound's primary target, URAT1, is a central player in the reabsorption pathway. The following diagram illustrates the key transporters involved in renal urate handling.
dot
Caption: Major urate transporters in the renal proximal tubule.
References
- 1. Evopoint published Phase II clinical trial data of XNW3009, a new drug against gout [evopointbio.com]
- 2. explorationpub.com [explorationpub.com]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment | Sciety [sciety.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Appropriate Xininurad Dosage for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xininurad (also known as XNW3009) is a novel, potent, and selective inhibitor of the urate transporter 1 (URAT1).[1][2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the blood.[1] By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[2] This mechanism of action makes this compound a promising therapeutic agent for the management of hyperuricemia and gout.[2][3] Preclinical and clinical data suggest that this compound has a significantly higher potency than other URAT1 inhibitors like benzbromarone and lesinurad, with an IC50 value more than 40 times lower.[2] This suggests that lower doses of this compound may be effective in vivo.
These application notes provide a comprehensive guide for researchers to determine the appropriate dosage of this compound for in vivo experiments in rodent models of hyperuricemia. The following sections detail the mechanism of action, suggested starting dosages for dose-ranging studies, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound selectively targets and inhibits the function of URAT1, an anion exchanger located on the apical membrane of proximal tubule cells in the kidney. The primary function of URAT1 is to reabsorb uric acid from the glomerular filtrate in exchange for organic anions. By blocking this transporter, this compound effectively increases the fractional excretion of uric acid, leading to a reduction in serum uric acid levels.
Caption: Mechanism of Action of this compound.
Data Presentation: Comparative Dosages of URAT1 Inhibitors
Due to the limited publicly available preclinical data for this compound, this table provides a summary of in vivo dosages for other URAT1 inhibitors to serve as a reference for designing initial dose-ranging studies for this compound. Given this compound's high potency, it is recommended to start with doses at the lower end of the ranges presented for other compounds.
| Compound | Animal Model | Dosage Range (mg/kg) | Route of Administration | Key Findings |
| Lesinurad | Mice | 10 - 30 | Oral | Significantly decreased serum uric acid levels.[4] |
| Benzbromarone | Mice | 10 - 50 | Oral | Effective in reducing serum uric acid in hyperuricemic models. |
| BDEO | Mice | 5 - 20 | Oral | Dose-dependently decreased serum urate.[5] |
| Baicalein | Mice | 200 | Oral | Significantly lowered urate levels.[5] |
| Naringenin | Mice | 100 | Oral | Effectively reduced serum uric acid levels.[5] |
| This compound | Rodent Models | 0.1 - 10 (Proposed) | Oral | Hypothesized to show significant urate-lowering effects at lower doses due to high potency. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper dissolution of this compound is critical for accurate and reproducible results. The following protocol is a general guideline and may need to be optimized based on the specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Saline (0.9% NaCl) or Corn oil
Protocol for Saline-based Formulation:
-
Prepare a stock solution: Dissolve the required amount of this compound in a minimal amount of DMSO to create a concentrated stock solution. Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.
-
Prepare the vehicle: In a separate tube, prepare the vehicle solution. A common vehicle consists of 10% Tween 80 and 90% saline.
-
Prepare the final dosing solution: Add the this compound stock solution to the vehicle. The final concentration of DMSO should ideally be below 5% to minimize potential toxicity. Vortex the solution thoroughly to ensure a homogenous suspension. Prepare the dosing solution fresh on the day of the experiment.
Protocol for Corn Oil-based Formulation:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
Prepare the final dosing solution: Add the required volume of the DMSO stock solution to corn oil to achieve the final desired concentration. For example, to prepare a 1 mg/mL solution, add 40 µL of a 25 mg/mL DMSO stock to 960 µL of corn oil. Vortex thoroughly.
Induction of Hyperuricemia in Rodent Models
A common method for inducing hyperuricemia in rodents is through the administration of a uricase inhibitor, such as potassium oxonate, in combination with a purine precursor, like hypoxanthine.
Animal Models:
-
Male Sprague-Dawley rats (200-250 g)
-
Male Kunming or C57BL/6 mice (20-25 g)
Materials:
-
Potassium oxonate (PO)
-
Hypoxanthine (HX)
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Induce hyperuricemia by oral gavage of potassium oxonate (e.g., 250 mg/kg) and hypoxanthine (e.g., 500 mg/kg) suspended in the vehicle.
-
Administer the hyperuricemic agents one hour before the administration of this compound or the vehicle control.
This compound Dose-Ranging and Efficacy Study
This protocol outlines a typical efficacy study to determine the dose-dependent effects of this compound on serum uric acid levels.
Experimental Groups:
-
Normal Control: Animals receiving vehicle only.
-
Hyperuricemic Model Control: Animals receiving the hyperuricemic agents and the this compound vehicle.
-
Positive Control: Animals receiving the hyperuricemic agents and a known urate-lowering drug (e.g., benzbromarone at 20 mg/kg).
-
This compound Treatment Groups: Animals receiving the hyperuricemic agents and varying doses of this compound (e.g., 0.1, 1, and 10 mg/kg).
Protocol:
-
Fast animals overnight before the experiment with free access to water.
-
Induce hyperuricemia as described in section 4.2.
-
One hour after induction, administer the respective treatments (vehicle, positive control, or this compound) via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) after treatment administration via retro-orbital plexus or tail vein.
-
Centrifuge blood samples to separate the serum.
-
Analyze serum uric acid levels using a commercial uric acid assay kit.
-
At the end of the experiment, euthanize the animals and collect kidney and liver tissues for histopathological analysis or further molecular studies.
Caption: In Vivo Efficacy Study Workflow.
Conclusion
These application notes provide a framework for conducting in vivo studies to determine the appropriate dosage of this compound. Due to its high potency, it is crucial to perform careful dose-ranging studies to identify the optimal therapeutic window that balances efficacy with safety. The provided protocols for drug preparation, hyperuricemia induction, and efficacy assessment should serve as a valuable resource for researchers in the field of urate-lowering drug development.
References
- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 2. Evopoint published Phase II clinical trial data of XNW3009, a new drug against gout [evopointbio.com]
- 3. XNW3009 | MedPath [trial.medpath.com]
- 4. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assay development for screening URAT1 inhibitors
Application Note & Protocol
Topic: Cell-based Assay Development for Screening URAT1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperuricemia, an excess of uric acid in the bloodstream, is a primary risk factor for gout, a painful inflammatory arthritis affecting a growing percentage of the global population[1][2]. The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of the urate filtered by the glomeruli being reabsorbed into the bloodstream[3]. The human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein responsible for this reabsorption process in the apical membrane of renal proximal tubules[3][4][5].
Inhibition of URAT1 is a validated and effective therapeutic strategy to lower serum uric acid levels by promoting its excretion[3][6]. Consequently, there is significant interest in the discovery and development of novel and more selective URAT1 inhibitors[2][7]. This document provides a detailed protocol for developing and implementing a robust cell-based assay for screening compound libraries to identify potential URAT1 inhibitors. The assay is based on measuring the uptake of uric acid in a human embryonic kidney (HEK293) cell line stably expressing the human URAT1 transporter.
URAT1 Signaling and Assay Principle
URAT1 functions as an anion exchanger, mediating the reabsorption of urate from the renal tubule in exchange for intracellular anions like lactate or nicotinate[8]. A cell-based assay for screening URAT1 inhibitors leverages this function. Cells overexpressing URAT1 will exhibit significantly higher uptake of a substrate (e.g., uric acid) compared to control cells. The presence of an effective inhibitor will block the transporter's function, resulting in a measurable decrease in substrate uptake. This inhibition is typically quantified by calculating the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce URAT1 activity by 50%.
Caption: URAT1-mediated urate reabsorption pathway in a renal cell.
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| HEK293 Cells | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific |
| Penicillin-Streptomycin | Thermo Fisher Scientific |
| pcDNA3.1(+) vector containing hURAT1 cDNA | GenScript |
| Lipofectamine 3000 | Thermo Fisher Scientific |
| G418 (Geneticin) | Thermo Fisher Scientific |
| Uric Acid | Sigma-Aldrich |
| Benzbromarone (Positive Control) | Sigma-Aldrich |
| Krebs-Ringer-Henseleit (KRH) Buffer | Sigma-Aldrich |
| Cell Lysis Buffer | Promega |
| Uric Acid Quantification Kit | Abcam |
| 96-well cell culture plates | Corning |
| MTS or MTT Cell Viability Assay Kit | Promega |
Experimental Protocols
The overall workflow for screening potential URAT1 inhibitors involves establishing a stable cell line, performing the uptake assay, and validating hits with a cytotoxicity assay.
Caption: Experimental workflow for screening URAT1 inhibitors.
Establishment of a Stable hURAT1-Expressing Cell Line
-
Transfection : Transfect HEK293 cells with a mammalian expression vector (e.g., pcDNA3.1) containing the full-length human URAT1 (SLC22A12) cDNA using a lipid-based transfection reagent like Lipofectamine 3000, following the manufacturer's protocol[9]. As a control, transfect a separate batch of cells with the empty vector (mock transfection).
-
Selection : 48 hours post-transfection, begin selection by culturing the cells in DMEM supplemented with 10% FBS and an appropriate concentration of G418 (e.g., 500-800 µg/mL).
-
Clonal Expansion : After 2-3 weeks, select resistant colonies and expand them.
-
Validation : Screen individual clones for URAT1 expression and function.
-
Expression : Confirm protein expression via Western Blot or immunofluorescence[10].
-
Function : Perform a preliminary uric acid uptake assay to identify clones with a high transport activity compared to mock-transfected cells. Select the clone with the best signal-to-background ratio for screening.
-
Uric Acid Uptake Assay Protocol
This protocol is adapted from non-isotopic methods described in the literature[6].
-
Cell Seeding : Seed the stable HEK293-hURAT1 cells and mock-transfected HEK293 cells into a 96-well plate at a density of approximately 2.5 x 10⁵ cells per well[6]. Allow cells to adhere and grow for 24 hours until they are about 80-90% confluent.
-
Pre-incubation : Aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Add 100 µL of KRH buffer containing various concentrations of the test compounds (or positive control like benzbromarone) to the wells. For the negative control (maximum uptake), add KRH buffer with vehicle (e.g., 0.1% DMSO). Incubate the plate at 37°C for 30 minutes[6].
-
Uptake Initiation : Add 100 µL of KRH buffer containing uric acid to achieve a final concentration of 750 µM[6].
-
Incubation : Incubate the plate at 37°C for 30 minutes to allow for uric acid uptake[6].
-
Uptake Termination : Quickly aspirate the solution from the wells and wash the cells three times with ice-cold PBS to remove extracellular uric acid and stop the transport.
-
Cell Lysis : Add an appropriate cell lysis buffer to each well and incubate as per the manufacturer's instructions to release the intracellular contents.
-
Quantification : Measure the intracellular uric acid concentration using a commercial colorimetric or fluorometric uric acid assay kit. Read the absorbance or fluorescence on a plate reader.
Cytotoxicity Assay
To ensure that the observed inhibition of uric acid uptake is not due to cell death, a parallel cytotoxicity assay is essential.
-
Seed cells and treat them with the same concentrations of test compounds as in the uptake assay.
-
After the incubation period, perform a standard MTS or MTT assay according to the manufacturer's protocol.
-
Compounds exhibiting significant cytotoxicity at concentrations where they inhibit URAT1 should be flagged as potential false positives.
Data Analysis
-
Background Subtraction : Subtract the average uric acid level measured in mock-transfected cells from the values obtained in all HEK293-hURAT1 wells. This corrects for non-URAT1-mediated uptake.
-
Calculate Percent Inhibition : Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Signalcompound / Signalvehicle)] x 100
-
IC₅₀ Determination : Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Example Data: IC₅₀ Values of Known URAT1 Inhibitors
The table below summarizes the IC₅₀ values for several known URAT1 inhibitors, providing a benchmark for assay validation.
| Inhibitor | IC₅₀ (µM) | Cell System | Assay Method | Reference |
| Benzbromarone | 14.3 | Not specified | Fluorescence-based | [2] |
| Benzbromarone | 6.878 | HEK293T | 6-CFL Uptake | [11][12] |
| Benzbromarone | 0.425 | HEK293T | LC-MS/MS Urate Uptake | [13] |
| Lesinurad | Not specified | HEK293T | 6-CFL Uptake | [11] |
| Verinurad | 0.05 | Not specified | Not specified | [14] |
| Febuxostat | 36.1 | Not specified | Fluorescence-based | [2] |
| Dotinurad | Not specified | Not specified | Not specified | [1] |
| Probenecid | 42 | HEK293/PDZK1 | Urate Uptake | [2] |
| CC18002 | 1.69 | HEK293-hURAT1 | Uric Acid Uptake | [6] |
Note: IC₅₀ values can vary between studies due to different cell systems, assay conditions, and detection methods (e.g., fluorescent substrates vs. direct urate measurement)[2][11][13].
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal-to-Background Ratio | Low URAT1 expression; Sub-optimal assay conditions (time, substrate concentration). | Re-validate the stable cell line for high expression. Optimize incubation time and uric acid concentration (perform a Kₘ study). |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Ensure uniform cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outer wells of the plate. |
| Active Compounds are also Cytotoxic | Compound has a non-specific, toxic effect on cells. | Flag the compound. These are not specific URAT1 inhibitors and should be deprioritized. |
| IC₅₀ for Control Inhibitor is Out of Range | Incorrect inhibitor concentration; Degradation of inhibitor stock; Issues with assay reagents. | Prepare fresh inhibitor dilutions from a new stock. Check the expiration and storage of all buffers and reagents. |
References
- 1. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
- 6. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]
- 9. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. glpbio.com [glpbio.com]
Application Notes and Protocols: Xininurad in Combination with Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The management of hyperuricemia and gout typically involves lifestyle modifications and pharmacological interventions aimed at lowering sUA to a target level, generally below 6 mg/dL, to prevent the formation of monosodium urate crystals.[1] Xanthine oxidase inhibitors (XOIs), such as allopurinol, are a cornerstone of therapy, acting by reducing the production of uric acid.[1] However, a significant portion of patients do not achieve the target sUA levels with XOI monotherapy.[1] This has led to the development of combination therapies that employ a dual mechanism of action.
Xininurad is an investigational urate transporter 1 (URAT1) inhibitor.[2][3] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[1] By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering sUA levels. The combination of a URAT1 inhibitor like this compound with an XOI like allopurinol offers a synergistic approach by both decreasing the production and increasing the excretion of uric acid. This dual-action therapy has the potential to achieve target sUA levels in a larger proportion of patients, including those who are refractory to XOI monotherapy.
While clinical trial data for this compound in combination with allopurinol are still emerging, studies with other URAT1 inhibitors, such as lesinurad and verinurad, in combination with XOIs have demonstrated significant efficacy in lowering sUA levels.[1][4] This document provides an overview of the rationale for this combination therapy, summarizes available data from analogous drug combinations, and provides detailed experimental protocols relevant to the study of these compounds.
Rationale for Combination Therapy
The rationale for combining this compound with a xanthine oxidase inhibitor like allopurinol is based on their complementary mechanisms of action to lower serum uric acid levels.
-
Xanthine Oxidase Inhibitors (e.g., Allopurinol): These agents block the enzymatic activity of xanthine oxidase, which is the final step in purine metabolism responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, allopurinol reduces the overall production of uric acid in the body.[1]
-
URAT1 Inhibitors (e.g., this compound): These drugs target the URAT1 transporter in the proximal tubules of the kidneys. URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the circulation. By inhibiting URAT1, this compound promotes the excretion of uric acid in the urine.[1]
Combining these two classes of drugs addresses both the production and excretion pathways of uric acid, leading to a more potent and comprehensive reduction in sUA levels than can be achieved with either agent alone.
Signaling Pathway and Mechanism of Action
Caption: Dual mechanism of action of this compound and Allopurinol.
Clinical Efficacy and Safety (Based on Analogous URAT1 Inhibitor Combination Therapies)
While specific data from phase 2/3 trials of this compound in combination with allopurinol are not yet fully published, results from studies with other URAT1 inhibitors like lesinurad and verinurad provide a strong indication of the expected efficacy and safety profile.[2][3][5]
Table 1: Efficacy of URAT1 Inhibitor and Allopurinol Combination Therapy in Gout Patients
| Study (URAT1 Inhibitor) | Treatment Groups | Baseline sUA (mg/dL) | % of Patients Reaching sUA <6.0 mg/dL at 6 Months | % Reduction in sUA from Baseline |
| CLEAR 1 (Lesinurad)[6] | Allopurinol + Placebo | 6.94 ± 1.27 | 27.9% | - |
| Allopurinol + Lesinurad 200 mg | 6.94 ± 1.27 | 54.2% | - | |
| Allopurinol + Lesinurad 400 mg | 6.94 ± 1.27 | 59.2% | - | |
| CLEAR 2 (Lesinurad)[7] | Allopurinol + Placebo | 6.9 ± 1.2 | 23.3% | - |
| Allopurinol + Lesinurad 200 mg | 6.9 ± 1.2 | 55.4% | - | |
| Allopurinol + Lesinurad 400 mg | 6.9 ± 1.2 | 66.5% | - | |
| Phase IIa (Verinurad)[8] | Allopurinol 300 mg | - | - | 40% |
| Allopurinol 300 mg + Verinurad 2.5 mg | - | - | 47% | |
| Allopurinol 300 mg + Verinurad 20 mg | - | - | 74% |
Table 2: Safety Profile of URAT1 Inhibitor and Allopurinol Combination Therapy
| Study (URAT1 Inhibitor) | Treatment Groups | Common Adverse Events | Renal-Related Adverse Events | Serious Adverse Events |
| CLEAR 1 (Lesinurad)[6] | Allopurinol + Placebo | Upper respiratory tract infection, nasopharyngitis | Similar to placebo | Similar to placebo |
| Allopurinol + Lesinurad 200 mg | Headache, influenza | Increased serum creatinine (generally reversible) | Similar to placebo | |
| CLEAR 2 (Lesinurad)[7] | Allopurinol + Placebo | Gout flare, arthralgia | 4.9% | 3.9% |
| Allopurinol + Lesinurad 200 mg | Gout flare, nasopharyngitis | 5.9% (including serum creatinine elevation) | 4.4% | |
| Phase IIa (Verinurad)[8] | Allopurinol + Verinurad (all doses) | Generally well tolerated | No renal-related events reported | No serious adverse events reported |
Pharmacokinetic Interactions
Studies with other URAT1 inhibitors have shown some pharmacokinetic interactions with allopurinol and its active metabolite, oxypurinol. Verinurad, for instance, has been shown to decrease the plasma concentration of oxypurinol.[8] A phase 1 study has been completed to evaluate the drug interactions of this compound with febuxostat and colchicine, and a similar interaction profile with allopurinol is being investigated.[5]
Table 3: Pharmacokinetic Parameters of this compound Monotherapy in Patients with Renal Impairment [9]
| Renal Function Group | Cmax (ng/mL) | AUC0-∞ (h·ng/mL) |
| Normal | 42.9 | 982 |
| Mild Impairment | 57.7 | 1380 |
| Moderate Impairment | 46.0 | 1050 |
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This protocol is designed to assess the inhibitory activity of a test compound, such as this compound, on the human URAT1 transporter expressed in a cell line.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1)
-
[¹⁴C]-labeled uric acid
-
Test compound (this compound) and reference inhibitor (e.g., benzbromarone)
-
Cell culture medium and supplements
-
Uptake buffer (e.g., 125 mM Na-gluconate, 4.8 mM K-gluconate, 1.3 mM MgSO₄, 1.2 mM Ca-gluconate, 10 mM glucose, and 25 mM HEPES, pH 7.4)[10]
-
Scintillation fluid and counter
Protocol:
-
Cell Culture: Culture hURAT1-expressing HEK293 cells in appropriate medium until they reach a suitable confluency for the assay.
-
Plating: Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Preparation of Solutions: Prepare serial dilutions of the test compound (this compound) and the reference inhibitor in the uptake buffer. Also, prepare a solution of [¹⁴C]-uric acid in the uptake buffer.
-
Pre-incubation: Wash the cells with the uptake buffer. Then, pre-incubate the cells with the various concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake of uric acid by adding the [¹⁴C]-uric acid solution to each well.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [¹⁴C]-uric acid using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro URAT1 inhibition assay.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is used to determine the inhibitory effect of a compound on the activity of xanthine oxidase.
Materials:
-
Xanthine oxidase enzyme
-
Xanthine (substrate)
-
Test compound (e.g., allopurinol as a positive control)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)[11]
-
Spectrophotometer
Protocol:
-
Preparation of Solutions: Prepare solutions of xanthine oxidase, xanthine, and the test compound in the phosphate buffer.
-
Assay Mixture: In a cuvette, prepare the assay mixture containing the phosphate buffer and the test compound at various concentrations.
-
Pre-incubation: Add the xanthine oxidase solution to the assay mixture and pre-incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes).[11]
-
Reaction Initiation: Start the enzymatic reaction by adding the xanthine solution to the cuvette.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a period of time.
-
Data Analysis: Calculate the rate of uric acid formation. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Caption: Workflow for in vitro xanthine oxidase inhibition assay.
Measurement of Serum Uric Acid (sUA)
This protocol describes a common enzymatic colorimetric method for the quantification of uric acid in serum samples.
Materials:
-
Serum samples
-
Uricase enzyme
-
Peroxidase (POD)
-
Chromogenic substrate (e.g., 4-aminoantipyrine and DCBS)[12]
-
Phosphate buffer
-
Spectrophotometer
Protocol:
-
Sample Preparation: Collect blood samples and process them to obtain serum.
-
Reagent Preparation: Prepare a working reagent solution containing uricase, peroxidase, and the chromogenic substrate in a suitable buffer.
-
Reaction: Mix a small volume of the serum sample with the working reagent. The uricase will catalyze the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, will then react with the chromogenic substrate to produce a colored product.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).[12]
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 520 nm) using a spectrophotometer.[12]
-
Quantification: Determine the concentration of uric acid in the sample by comparing its absorbance to that of a standard solution with a known uric acid concentration.
Caption: Workflow for serum uric acid measurement.
Conclusion
The combination of a URAT1 inhibitor like this compound with a xanthine oxidase inhibitor such as allopurinol represents a promising therapeutic strategy for the management of hyperuricemia in patients with gout. This dual-mechanism approach, which targets both the production and excretion of uric acid, has the potential to significantly improve the proportion of patients achieving target sUA levels. While awaiting the full clinical trial data for the this compound-allopurinol combination, the information from analogous drug combinations provides a strong foundation for understanding the expected benefits and safety considerations. The provided experimental protocols offer a starting point for researchers to further investigate the pharmacological properties of this and similar combination therapies.
References
- 1. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 4. Combination Treatment with Verinurad and Allopurinol in CKD: A Randomized Placebo and Active Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic and pharmacokinetic effects and safety of verinurad in combination with allopurinol in adults with gout: a phase IIa, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revistabionatura.com [revistabionatura.com]
- 12. atlas-medical.com [atlas-medical.com]
Protocol for Dissolving and Storing Xininurad for Laboratory Use
Application Note
Introduction
Xininurad is a selective inhibitor of the urate transporter 1 (URAT1), a key protein involved in the reabsorption of uric acid in the kidneys.[1] By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering its levels in the blood. This makes this compound a valuable tool for researchers studying hyperuricemia, gout, and other related metabolic disorders. Proper dissolution and storage of this compound are critical to ensure its stability and efficacy in in vitro and in vivo laboratory settings. This document provides a detailed protocol for the preparation of this compound solutions and outlines recommended storage conditions.
Mechanism of Action
This compound exerts its pharmacological effect by specifically targeting and inhibiting the function of URAT1, a urate-anion exchanger located on the apical membrane of renal proximal tubule cells.[1] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream. By blocking this transporter, this compound effectively increases the fractional excretion of uric acid, leading to a reduction in serum uric acid levels.
Data Presentation
Solubility and Storage of this compound
The following table summarizes the known solubility and recommended storage conditions for this compound. It is crucial to use high-purity solvents to prepare solutions. For aqueous solutions, the use of sterile, nuclease-free water is recommended.
| Parameter | Value | Source |
| Molecular Weight | 443.07 g/mol | [2] |
| Appearance | Solid | [2] |
| Color | Off-white to light yellow | [2] |
| Solubility in DMSO | ≥ 50 mg/mL (with sonication) | [2] |
| Solubility in 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| Storage of Solid Compound | 4°C, sealed from moisture and light | [2] |
| Stock Solution Storage (-80°C) | Up to 6 months | [2] |
| Stock Solution Storage (-20°C) | Up to 1 month | [2] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil (for in vivo studies)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, conical polypropylene tubes (1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions into desired experimental concentrations.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. Perform this step in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear. Gentle heating (37°C) can also aid dissolution.
-
Sterilization (Optional): If required for cell culture experiments, filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of a this compound Working Solution for In Vivo Studies
This protocol provides a method for preparing a this compound formulation suitable for administration in animal models, such as oral gavage. It is recommended to prepare this working solution fresh on the day of use.[2]
-
Prepare a DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1 (e.g., 25 mg/mL).
-
Dilution in Corn Oil: In a sterile tube, add the required volume of corn oil.
-
Mixing: While vortexing the corn oil, slowly add the appropriate volume of the this compound DMSO stock solution to achieve the final desired concentration and a 10% DMSO content. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Homogenization: Continue to vortex or sonicate the mixture until a homogenous and clear solution is obtained.[2]
-
Administration: The working solution is now ready for administration.
Mandatory Visualization
Signaling Pathway of URAT1 Inhibition by this compound
Caption: Mechanism of URAT1 inhibition by this compound in the renal proximal tubule.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and in vivo working solutions.
References
Analytical methods for measuring Xininurad concentration in biological samples
Application Notes: Quantification of Lesinurad in Biological Samples
Introduction
Lesinurad is an oral inhibitor of the urate-anion exchanger transporter 1 (URAT1) and is used in combination with a xanthine oxidase inhibitor for the treatment of hyperuricemia associated with gout.[1][2] Accurate quantification of Lesinurad in biological matrices like plasma is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This document provides a detailed protocol for the determination of Lesinurad in plasma using Ultra High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a sensitive and specific method for bioanalysis.[1][2] The described method has been validated according to FDA guidelines for bioanalytical method validation.[1][3]
Principle of the Method
The method involves the extraction of Lesinurad and an internal standard (IS), such as diazepam, from a plasma sample via liquid-liquid extraction (LLE).[1][2][3] The extracted analytes are then separated using reverse-phase UHPLC and detected by a triple quadrupole mass spectrometer.[1][3] Quantification is achieved using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode.[1][2][3] The ratio of the peak area of the analyte to the internal standard is used to determine the concentration of Lesinurad in the sample.
Analytical Method Performance
The following tables summarize the quantitative data from the validation of a UHPLC-MS/MS method for Lesinurad in rat plasma.[1][3]
Table 1: Linearity and Sensitivity
| Parameter | Value |
|---|---|
| Linearity Range | 50 - 50,000 ng/mL |
| Correlation Coefficient (R²) | 0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[3] |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|
| 50 (LLOQ) | ≤ 8.25% | 93.98% - 101.93% | ≤ 7.79% | 93.23% - 102.93% |
| 100 (Low QC) | ≤ 8.25% | 93.98% - 101.93% | ≤ 7.79% | 93.23% - 102.93% |
| 1000 (Medium QC) | ≤ 8.25% | 93.98% - 101.93% | ≤ 7.79% | 93.23% - 102.93% |
| 25,000 (High QC) | ≤ 8.25% | 93.98% - 101.93% | ≤ 7.79% | 93.23% - 102.93% |
Data derived from a study analyzing quality control (QC) samples at four concentration levels.[3]
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery | Matrix Effect |
|---|---|---|
| 100 (Low QC) | 98.94% - 106.87% | 101.95% - 109.19% |
| 1000 (Medium QC) | 98.94% - 106.87% | 101.95% - 109.19% |
| 25,000 (High QC) | 98.94% - 106.87% | 101.95% - 109.19% |
| Internal Standard (200 ng/mL) | 108.76% | 99.42% |
The results indicate that the liquid-liquid extraction method is effective and consistent, with minimal impact from the plasma matrix on the analyte signal.[1]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol describes the extraction of Lesinurad from a 100 µL plasma sample.
Materials:
-
Rat plasma samples (stored at -80°C)
-
Lesinurad and Diazepam (Internal Standard) stock solutions
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Mobile Phase (Methanol:Water, 70:30, v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 13,000g)
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of Diazepam internal standard solution (1 µg/mL).[1][3]
-
Vortex the tube thoroughly for 2 minutes to ensure complete mixing.[3]
-
Carefully transfer the upper organic phase to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.[1][3]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1][3]
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
Caption: Workflow for Lesinurad extraction from plasma samples.
UHPLC-MS/MS Analysis
Instrumentation:
-
Analytical Column: Rapid Resolution HT C18 column (3.0 × 100 mm, 1.8 µm).[1][2]
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole MS or equivalent.[1][3]
-
Ion Source: Electrospray Ionization (ESI), positive mode.[1][2][3]
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase | Methanol:Water (70:30, v/v)[1][2] |
| Flow Rate | 0.3 mL/min[1][2] |
| Injection Volume | 5 µL[1][3] |
| Column Temperature | Not specified, typically ambient or 40°C |
| Total Run Time | 5 minutes[1][3] |
| Lesinurad Retention Time | ~2.90 min[2] |
| Diazepam (IS) Retention Time | ~3.57 min[2] |
Mass Spectrometer Settings: | Parameter | Setting | | :--- | :--- | | Ionization Mode | ESI Positive[1][2] | | Capillary Voltage | 4.0 kV[3] | | Nebulizer Pressure | 15 psi[3] | | Gas Temperature | 300 °C[3] | | Gas Flow Rate | 6 L/min[3] | | MRM Transitions | | | Lesinurad | m/z 405.6 → 220.9[1][2][3] | | Diazepam (IS) | m/z 285.1 → 192.8[1][2][3] | | Compound-Specific Parameters | Lesinurad | Diazepam (IS) | | Fragmentor Voltage (V) | 380 | 380 | | Collision Energy (eV) | 35 | 32 |
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Xininurad Solubility for In Vitro Success
For researchers and drug development professionals utilizing Xininurad in in vitro experiments, achieving adequate and consistent solubility is paramount for reliable and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a poorly soluble drug. While comprehensive public data on its solubility in various solvents is limited, available information indicates a solubility of at least 2.5 mg/mL (5.64 mM) in a vehicle composed of 10% DMSO and 90% Corn Oil.[1] However, this formulation is intended for in vivo use and is not suitable for most in vitro applications, especially cell-based assays. For in vitro experiments, starting with organic solvents like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution is a common practice.
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a drug that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is less soluble. To mitigate this, consider the following strategies:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.
-
Use a stepwise dilution: Instead of a single large dilution, try diluting the stock solution in smaller, sequential steps with your aqueous buffer or medium.
-
Employ sonication: After dilution, brief sonication in an ultrasonic water bath can help to break up aggregates and re-dissolve precipitated compound.[1]
-
Consider warming the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q3: Are there any recommended solubilizing agents or excipients that can be used with this compound for in vitro studies?
A3: Yes, several types of excipients can be used to enhance the solubility of poorly soluble drugs like this compound for in vitro experiments. These should always be tested for their own potential effects on the experimental system. Potential options include:
-
Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) and Cremophor® EL are commonly used to form micelles that can encapsulate hydrophobic drugs and increase their apparent solubility.[2][3][4]
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with drug molecules, effectively increasing their solubility in aqueous solutions.[3][5][6][7]
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used, but their compatibility with the specific cell line or assay must be verified.[3][6][8]
It is crucial to perform vehicle control experiments to ensure that the chosen solubilizing agent does not interfere with the experimental outcomes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO to create a stock solution. | Insufficient solvent volume or low temperature. | - Increase the volume of DMSO.- Gently warm the solution (e.g., in a 37°C water bath).- Use vortexing or sonication to aid dissolution.[1] |
| Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer/medium. | The aqueous solution is a poor solvent for this compound, leading to supersaturation and precipitation. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your cells.- Utilize a solubilizing agent such as Tween® 80 or HP-β-CD in the aqueous medium. |
| The prepared this compound solution is cloudy or contains visible particles. | Incomplete dissolution or formation of aggregates. | - Filter the solution through a 0.22 µm syringe filter to remove undissolved particles and for sterilization.- Use sonication to break down aggregates.[1] |
| Inconsistent experimental results between batches. | Variability in drug solubilization. | - Prepare a fresh stock solution for each experiment.- Standardize the protocol for preparing the final working solution, including solvent volumes, temperature, and mixing time.- Ensure the stock solution is stored properly (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing or sonication until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Protocol 2: General Method for Preparing a Working Solution in Cell Culture Medium
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to reach the final desired concentration. Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, it should not be used for experiments.
Visualizing Experimental Workflow and Concepts
To aid in understanding the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for preparing this compound solutions.
Caption: Mechanisms of common solubilizing agents.
This compound is an inhibitor of the urate transporter 1 (URAT1), which is involved in the reabsorption of uric acid in the kidneys.[10][11][12] By inhibiting this transporter, this compound increases the excretion of uric acid, thereby lowering its levels in the blood. This mechanism is central to its therapeutic potential for conditions like gout, which are caused by hyperuricemia.[11][12]
Caption: Simplified diagram of this compound's mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 4. In vitro dissolution profile of water-insoluble drug dosage forms in the presence of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing URAT-1 Inhibitor Dosage to Maximize Uricosuric Effect
Disclaimer: As of November 2025, clinical trial data for Xininurad is not publicly available. This technical support center has been developed using analogous data from other selective uric acid reabsorption inhibitors (SURIs), primarily Lesinurad and Verinurad, which target the urate transporter 1 (URAT1). The principles of dosage optimization, experimental methodologies, and potential challenges are expected to be similar for this compound. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during pre-clinical and clinical investigations of URAT-1 inhibitors.
| Question/Issue | Possible Causes | Recommended Actions |
| Why is there high inter-patient variability in serum uric acid (sUA) reduction at a given dose? | - Genetic polymorphisms in urate transporters (e.g., URAT1, ABCG2).- Differences in baseline renal function (eGFR).- Co-administration of other medications that may affect uric acid levels (e.g., diuretics, low-dose aspirin).- Adherence to the investigational drug regimen.- Variations in dietary purine intake. | - Genotype patients for common variants of URAT1 and other relevant transporters.- Stratify analysis by baseline eGFR.- Document and analyze concomitant medications.- Implement measures to monitor and encourage patient adherence.- Provide dietary guidelines to study participants to standardize purine intake. |
| What should be done if a patient's serum creatinine (sCr) level increases significantly after initiating treatment? | - URAT-1 inhibitors can cause a rapid increase in urinary uric acid excretion, potentially leading to crystal nephropathy and acute kidney injury.[1]- Dehydration can exacerbate this risk.- Pre-existing renal impairment. | - Immediate Action: Temporarily withhold the investigational drug and assess the patient's renal function and hydration status.- Investigation: Review concomitant medications for nephrotoxic agents. Perform urinalysis and renal imaging if necessary.- Management: Ensure adequate hydration. Consider restarting the drug at a lower dose with close monitoring of renal function once sCr returns to baseline. For persistent elevations, discontinuation may be necessary.[1] |
| Why is the observed uricosuric effect (increase in fractional excretion of uric acid - FEua) less than expected? | - Incorrect dosage or formulation issues.- Drug-drug interactions inhibiting the URAT-1 inhibitor's activity.- Severe renal impairment, as both probenecid and sulfinpyrazone are ineffective in this condition.[2]- Laboratory error in measuring serum or urine uric acid and creatinine. | - Verify the dosage, formulation, and administration protocol.- Review concomitant medications for potential interactions. Salicylates, for example, can block the uricosuric action of probenecid.[3]- Assess the patient's renal function.- Re-analyze samples and verify the accuracy of laboratory measurements. |
| How can the risk of gout flares be managed when initiating a URAT-1 inhibitor? | - Rapid reduction in sUA can mobilize urate crystals from joints, leading to an acute gout flare. | - Administer prophylactic anti-inflammatory therapy (e.g., colchicine or NSAIDs) prior to and during the initial months of treatment with the URAT-1 inhibitor.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other URAT-1 inhibitors?
A1: this compound is a URAT-1 inhibitor.[5] URAT-1 (Urate Transporter 1) is a protein located in the proximal tubules of the kidneys that is responsible for reabsorbing most of the uric acid filtered from the blood back into the bloodstream.[6] By inhibiting URAT-1, these drugs block this reabsorption, leading to increased excretion of uric acid in the urine (uricosuria) and consequently, a reduction in serum uric acid levels.[1][6]
Q2: Why is combination therapy with a xanthine oxidase inhibitor (XOI) often recommended?
A2: Combining a URAT-1 inhibitor with an XOI like allopurinol or febuxostat provides a dual mechanism to lower sUA. The XOI reduces the production of uric acid, while the URAT-1 inhibitor increases its excretion.[7] This combination is often more effective at achieving target sUA levels than either drug alone and can mitigate the risk of renal issues by reducing the overall uric acid load being excreted.[8]
Q3: What are the key parameters to monitor during a dose-finding study for a URAT-1 inhibitor?
A3: The key pharmacodynamic parameter is the change in serum uric acid (sUA) from baseline and the proportion of subjects reaching a target sUA level (e.g., <6 mg/dL or <5 mg/dL).[9][10] Safety monitoring should focus on renal function, including regular measurement of serum creatinine (sCr) and estimated glomerular filtration rate (eGFR).[10][11] Monitoring for adverse events such as gout flares and gastrointestinal issues is also important.[4][12]
Q4: What is Fractional Excretion of Uric Acid (FEua) and how is it used?
A4: FEua is the percentage of uric acid filtered by the kidneys that is ultimately excreted in the urine. It is a direct measure of the uricosuric effect of a drug. An increase in FEua indicates that the kidneys are excreting a larger proportion of the filtered uric acid, which is the intended effect of a URAT-1 inhibitor. The formula for calculating FEua is:
FEua (%) = [(Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine)] × 100[11]
Q5: Are there any known drug interactions to be aware of?
A5: Yes, certain drugs can interfere with the action of uricosuric agents. For example, salicylates (aspirin) can block their uricosuric effect.[3] It is crucial to carefully document and evaluate all concomitant medications during clinical trials.
Data Presentation
The following tables summarize dose-response data from clinical trials of Lesinurad and Verinurad, which may serve as a reference for designing studies with this compound.
Table 1: Lesinurad Dose-Response in Combination with Allopurinol [4][9]
| Daily Lesinurad Dose | Treatment Duration | Mean Percent Reduction in sUA from Baseline | Proportion of Patients Achieving sUA <6.0 mg/dL at Month 6 |
| 200 mg | 4 weeks | 16% | 54.2% |
| 400 mg | 4 weeks | 22% | 59.2% |
| 600 mg | 4 weeks | 30% | Not reported in this study |
| Placebo | 4 weeks | +3% | 27.9% |
Table 2: Verinurad Dose-Response in Combination with Febuxostat [13][14]
| Daily Verinurad Dose | Febuxostat Dose | Maximum Percent Decrease in sUA from Baseline (Emax) |
| 2.5 mg | 40 mg | 52% |
| 20 mg | 40 mg | 77% |
| 2.5 mg | 80 mg | 62% |
| 15 mg | 80 mg | 82% |
| Placebo | 40 mg | 42% |
| Placebo | 80 mg | 55% |
Experimental Protocols
In Vitro URAT-1 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound (e.g., this compound) in inhibiting uric acid uptake via the URAT-1 transporter.
Methodology:
-
Cell Culture:
-
Uric Acid Uptake Assay:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer buffer).
-
Pre-incubate the cells with various concentrations of the test compound for 30 minutes.[9]
-
Initiate the uptake reaction by adding a uric acid buffer (e.g., 750 µM uric acid in Krebs-Ringer buffer).[9] A radiolabeled uric acid (e.g., [14C]-uric acid) can be used for detection.[6]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[9]
-
Stop the reaction by washing the cells with ice-cold PBS buffer.[9]
-
Lyse the cells and measure the intracellular uric acid concentration using a suitable method (e.g., scintillation counting for radiolabeled uric acid or a colorimetric assay).[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound compared to a vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Clinical Protocol: Phase 1 Dose-Escalation Study
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending doses of a URAT-1 inhibitor in healthy volunteers.
Study Design: Randomized, double-blind, placebo-controlled, single-dose escalation study.[7]
Methodology:
-
Subject Recruitment:
-
Enroll healthy adult volunteers with normal renal function.
-
Obtain informed consent from all participants.
-
-
Dose Escalation:
-
Establish multiple dose cohorts (e.g., 50 mg, 100 mg, 200 mg, 400 mg).
-
In each cohort, randomize subjects to receive a single oral dose of the investigational drug or a matching placebo (e.g., in a 3:1 ratio).[7]
-
A Sentinel Dosing approach may be used where the first subject in a cohort receives the active drug, and after a safety observation period, the remaining subjects in the cohort are dosed.
-
-
Pharmacodynamic Assessments:
-
Collect blood and urine samples at pre-defined time points before and after dosing (e.g., pre-dose, and at 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Measure uric acid and creatinine concentrations in all serum and urine samples to calculate changes in sUA and FEua.[15]
-
-
Pharmacokinetic Assessments:
-
Measure the plasma concentration of the investigational drug and its metabolites at the same time points as the PD assessments.
-
-
Safety Monitoring:
-
Continuously monitor subjects for adverse events (AEs).
-
Perform regular clinical laboratory tests (hematology, chemistry, urinalysis), vital sign measurements, and electrocardiograms (ECGs).
-
-
Data Analysis:
-
Analyze PK parameters (e.g., Cmax, Tmax, AUC, t1/2).
-
Analyze PD parameters (e.g., maximum change in sUA, change in FEua over time).
-
Summarize all safety data.
-
A safety review committee will evaluate the data from each cohort before proceeding to the next higher dose.
-
Mandatory Visualizations
Caption: Mechanism of action of a URAT1 inhibitor like this compound.
Caption: Typical workflow for a dose-finding clinical trial.
Caption: Decision tree for managing elevated serum creatinine.
References
- 1. The Utility of the Random Urine Uric Acid-to-Creatinine Ratio for Patients with Gout Who Need Uricosuric Agents: Retrospective Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Test Guide Mobile [testguide.adhb.govt.nz]
- 3. researchgate.net [researchgate.net]
- 4. thekingsleyclinic.com [thekingsleyclinic.com]
- 5. scribd.com [scribd.com]
- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, Double-Blind, Placebo-Controlled, Phase I, Dose- Escalation Study to Evaluate the Tolerance, Pharmacokinetics, Pharmacodynamics and Immunogenicity of PEGylated Urate Oxidase for Injection in Healthy Adults and Hyperuricemia Volunteers: Study Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cohesionbio.com [cohesionbio.com]
- 11. freeonlinecalc.com [freeonlinecalc.com]
- 12. atlas-medical.com [atlas-medical.com]
- 13. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. quanticate.com [quanticate.com]
- 15. Diagnostic Accuracy of Single Spot Urine for Detecting Renal Uric Acid Underexcretion in Men - PMC [pmc.ncbi.nlm.nih.gov]
Xininurad Technical Support Center: Navigating Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential variability in experimental results obtained with Xininurad. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer insights into the mechanism of action, experimental best practices, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the urate transporter 1 (URAT1).[1][2] URAT1 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of uric acid from the urine back into the bloodstream.[3] By blocking URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[3][4] This makes it a promising therapeutic agent for hyperuricemia and gout.[2][4]
Q2: What are the known clinical effects of this compound on uric acid levels?
A2: Clinical studies have demonstrated that this compound effectively lowers serum uric acid levels. In a study involving patients with normal and impaired renal function, a single oral dose of 1 mg of this compound resulted in a noticeable decrease in serum uric acid levels across all groups.[4][5]
Q3: How does renal function impact the pharmacokinetics of this compound?
A3: Mild to moderate renal impairment has a limited effect on the pharmacokinetic properties of this compound.[4] A clinical study showed that the plasma levels of this compound were slightly higher in individuals with mild renal dysfunction compared to those with normal renal function or moderate renal dysfunction.[5][6] However, the overall exposure (AUC) was not significantly different between the groups, suggesting that dose adjustments may not be necessary for patients with mild to moderate renal impairment.[6]
Q4: What are the common sources of variability in in vitro experiments with this compound?
A4: Variability in in vitro assays with URAT1 inhibitors like this compound can arise from several factors, including:
-
Cell Line Integrity: The passage number and health of the cell line expressing URAT1 (e.g., HEK293) can significantly impact transporter expression and function.[7]
-
Reagent Quality and Stability: The purity of this compound, the quality of cell culture media, and the stability of assay buffers can all contribute to inconsistent results.[8]
-
Assay Conditions: Variations in incubation times, temperature, and the concentration of substrates or competing ions can affect the inhibitory activity of this compound.
-
Detection Method: The choice between radioisotope-based and fluorescence-based assays can introduce different types of experimental noise and sensitivity limitations.[9]
Q5: What factors can influence the outcomes of in vivo studies with this compound?
A5: In in vivo studies, variability can be introduced by:
-
Animal Model: The choice of hyperuricemic animal model (e.g., potassium oxonate-induced, uricase knockout) can lead to different baseline uric acid levels and responses to treatment.[10][11]
-
Drug Formulation and Administration: The solubility and stability of the this compound formulation, as well as the route and frequency of administration, are critical for consistent drug exposure.[12]
-
Animal Physiology: Factors such as the age, sex, and diet of the animals can influence uric acid metabolism and drug disposition.[13]
-
Sample Collection and Processing: The timing of blood and urine collection and the handling of samples for uric acid measurement can affect the accuracy of the results.[8]
Data Presentation
Preclinical and Clinical Pharmacokinetic/Pharmacodynamic Data for URAT1 Inhibitors
| Compound | Parameter | Value | Species/Population | Reference |
| This compound | Cmax (1 mg single dose) | 42.9 ng/mL | Humans (Normal Renal Function) | [6] |
| Cmax (1 mg single dose) | 57.7 ng/mL | Humans (Mild Renal Impairment) | [6] | |
| Cmax (1 mg single dose) | 46.0 ng/mL | Humans (Moderate Renal Impairment) | [6] | |
| AUC0-∞ (1 mg single dose) | 982 h·ng/mL | Humans (Normal Renal Function) | [6] | |
| AUC0-∞ (1 mg single dose) | 1380 h·ng/mL | Humans (Mild Renal Impairment) | [6] | |
| AUC0-∞ (1 mg single dose) | 1050 h·ng/mL | Humans (Moderate Renal Impairment) | [6] | |
| Lesinurad | IC50 (URAT1) | 7,300 nM | In vitro | [2][3] |
| Verinurad | IC50 (URAT1) | < 50 nM | In vitro | [2][3] |
| Dotinurad | IC50 (URAT1) | < 50 nM | In vitro | [2][3] |
| Benzbromarone | IC50 (URAT1) | 220 nM | In vitro | [14] |
Experimental Protocols
Key Experiment 1: In Vitro URAT1 Inhibition Assay (Uric Acid Uptake)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on URAT1-mediated uric acid uptake in a cell-based assay.
Methodology:
-
Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1) in appropriate growth medium supplemented with a selection agent.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in a 96-well format and grow to a confluent monolayer.
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding assay buffer containing a known concentration of radiolabeled [14C]uric acid.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Key Experiment 2: In Vivo Hyperuricemia Model
Objective: To evaluate the uric acid-lowering efficacy of this compound in a mouse model of hyperuricemia.
Methodology:
-
Animal Model Induction:
-
Use male mice of a suitable strain (e.g., Kunming or C57BL/6).
-
Induce hyperuricemia by administering a uricase inhibitor, such as potassium oxonate (e.g., 250 mg/kg, intraperitoneally), 1 hour before the experiment.
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., suspended in 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle control to the mice at the desired dose(s).
-
-
Sample Collection:
-
Collect blood samples from the retro-orbital plexus or tail vein at various time points after drug administration (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Collect urine samples over a 24-hour period using metabolic cages.
-
-
Biochemical Analysis:
-
Separate serum from blood samples by centrifugation.
-
Measure the concentration of uric acid in the serum and urine samples using a commercial uric acid assay kit.
-
-
Data Analysis:
-
Calculate the mean serum uric acid concentration at each time point for each treatment group.
-
Calculate the total urinary uric acid excretion over 24 hours.
-
Compare the results from the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Troubleshooting Guides
In Vitro URAT1 Inhibition Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, uneven cell monolayer, pipetting errors. | Ensure proper cell counting and seeding techniques to achieve a uniform cell density. Use a multichannel pipette for reagent addition to minimize timing differences. |
| Low signal-to-background ratio | Low URAT1 expression, suboptimal assay conditions (e.g., short incubation time, low substrate concentration). | Verify URAT1 expression levels by Western blot or qPCR. Optimize incubation time and substrate concentration to maximize the assay window. |
| Inconsistent IC50 values across experiments | Variation in cell passage number, reagent lot-to-lot variability, instability of this compound stock solution. | Use cells within a defined passage number range. Qualify new lots of critical reagents. Prepare fresh dilutions of this compound for each experiment and store stock solutions appropriately. |
| No inhibition observed | Inactive compound, incorrect compound concentration, cellular efflux of the inhibitor. | Confirm the identity and purity of the this compound compound. Verify the accuracy of the dilution series. Consider co-incubation with an efflux pump inhibitor as a control experiment. |
In Vivo Hyperuricemia Model
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Failure to induce hyperuricemia | Ineffective uricase inhibitor, incorrect dosage or administration route. | Verify the activity of the potassium oxonate. Ensure accurate dosing and proper intraperitoneal injection technique. |
| High variability in serum uric acid levels within a group | Animal stress, variability in drug absorption, inconsistent timing of sample collection. | Acclimatize animals to the experimental conditions to minimize stress. Ensure consistent formulation and administration of this compound. Adhere to a strict timeline for sample collection. |
| Unexpected toxicity or adverse effects | Off-target effects of this compound, vehicle toxicity, interaction with the hyperuricemic agent. | Conduct a dose-range finding study to determine the maximum tolerated dose. Include a vehicle-only control group. Evaluate the potential for drug-drug interactions. |
| Inconsistent urinary uric acid excretion | Incomplete urine collection, contamination of urine samples. | Ensure proper functioning of metabolic cages to prevent leakage. Visually inspect urine samples for any signs of contamination. |
Mandatory Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: A generalized workflow for an in vitro URAT1 inhibition assay.
Caption: A logical flow for troubleshooting inconsistent in vitro experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. explorationpub.com [explorationpub.com]
- 3. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment | Sciety [sciety.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of 3 hyperuricemia mouse models and evaluation of food-derived anti-hyperuricemia compound with spontaneous hyperuricemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting Xininurad stability in different experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Xininurad in different experimental buffers. This resource is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1][2][3] A solubility of 45 mg/mL in DMSO at 25°C has been reported.[1] For optimal results, use freshly opened, anhydrous DMSO to minimize moisture absorption, which can affect the compound's stability.[3]
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored under the following conditions:
To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2] Solutions should be stored in tightly sealed containers, protected from light and moisture.[2]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try performing a serial dilution to determine the maximum soluble concentration in your specific buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of DMSO in the final working solution. However, for most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.
-
Use a different buffer system: The solubility of a compound can be highly dependent on the pH and composition of the buffer. Consider testing a panel of buffers with different pH values (e.g., MES, HEPES, PBS, Tris) to find the one that offers the best solubility for this compound. For URAT1 inhibitor studies, a buffer with a slightly acidic pH, such as 25 mM MES at pH 5.5, has been used for other molecules and could be a good starting point.
-
Incorporate solubilizing agents: For in vivo or certain in vitro experiments, co-solvents and solubilizing agents like PEG300, Tween-80, or corn oil can be used to improve solubility.[2][3] A suggested formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[4]
-
Sonication: Gentle sonication in a water bath can help to dissolve small particles that may have precipitated out of solution.
Q4: How does the pH of the experimental buffer affect the stability of this compound?
Q5: Can I prepare a large batch of my this compound working solution in my experimental buffer and store it for future use?
A5: It is generally not recommended to store working solutions of this compound in aqueous buffers for extended periods. The stability of the compound in these conditions is often limited. For the most reliable and reproducible results, it is best to prepare the working solution fresh on the day of the experiment by diluting the DMSO stock solution into the experimental buffer immediately before use.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitation in working solution | Final concentration exceeds solubility in the aqueous buffer. | Decrease the final concentration of this compound. Perform a solubility test to determine the maximum concentration in your buffer. |
| Incompatible buffer system. | Test different buffer systems (e.g., PBS, Tris, HEPES, MES) and pH values to identify a more suitable one. | |
| Insufficient mixing upon dilution. | Add the this compound stock solution to the buffer dropwise while vortexing to ensure rapid and thorough mixing. | |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Avoid storing diluted solutions in aqueous buffers. |
| Inaccurate concentration of the stock solution due to improper storage. | Aliquot the stock solution and store it at the recommended temperature (-80°C for long-term, -20°C for short-term) to avoid freeze-thaw cycles.[2] | |
| Interaction with components in the experimental buffer. | If using complex media, consider if any components might interact with or degrade this compound. Test stability in a simpler buffer first. | |
| Loss of compound activity over time | Chemical instability in the chosen buffer (e.g., hydrolysis, oxidation). | Conduct a stability study to assess the degradation kinetics of this compound in your buffer at the experimental temperature. Consider adding antioxidants if oxidation is suspected. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Include a small amount of a non-ionic detergent like Tween-20 (if compatible with your assay) to reduce non-specific binding. |
Data Summary
Table 1: Solubility and Storage of this compound Stock Solution
| Parameter | Value | Source |
| Solvent | Dimethyl sulfoxide (DMSO) | [1][2][3] |
| Solubility in DMSO (25°C) | 45 mg/mL | [1] |
| Long-term Storage | -80°C for up to 6 months | [2] |
| Short-term Storage | -20°C for up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Procedure for Assessing this compound Stability in an Experimental Buffer
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Experimental buffer(s) of interest (e.g., PBS pH 7.4, Tris-HCl pH 8.0, MES pH 6.0)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to the experimental temperature
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Incubate the remaining working solution at the desired experimental temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile in the tested buffer.
-
Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: Workflow for assessing the stability of this compound in experimental buffers.
References
Strategies to minimize potential toxicity of Xininurad in cell culture
Welcome to the technical support center for the use of Xininurad in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to minimize potential cytotoxicity and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as XNW3009) is a potent and selective inhibitor of the urate transporter 1 (URAT1).[1][2] URAT1 is primarily responsible for the reabsorption of uric acid in the kidneys.[3][4] By inhibiting this transporter, this compound promotes the renal excretion of urate, thereby lowering serum uric acid levels.[3][5] It is being investigated for the treatment of hyperuricemia and gout.[3][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl sulfoxide (DMSO).[1] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Always ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: Are there known cytotoxic effects of URAT1 inhibitors that I should be aware of?
A3: While specific in vitro cytotoxicity data for this compound is not extensively published, other URAT1 inhibitors have shown off-target toxicities. For example, benzbromarone has been associated with hepatotoxicity, and lesinurad can cause dose-dependent nephrotoxicity.[4][6] Therefore, it is prudent to carefully evaluate the potential for cytotoxicity in your specific cell model.
Q4: What is the difference between a cell viability, cytotoxicity, and proliferation assay?
A4: These assays measure different aspects of cellular health:
-
Viability assays (e.g., MTT, MTS, resazurin) measure parameters of healthy cells, such as metabolic activity, to determine the number of living cells.[7]
-
Cytotoxicity assays (e.g., LDH release) measure markers of cell death or membrane damage, quantifying how toxic a substance is to a cell.[8]
-
Proliferation assays (e.g., EdU, CFSE) assess the rate of cell division, helping to distinguish between compounds that kill cells (cytotoxic) and those that simply stop them from dividing (cytostatic).[7][8]
Combining these assays can provide a more complete picture of a compound's effect on your cells.
Troubleshooting Guide
Issue 1: I'm observing high levels of cell death even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High Solvent Concentration | Verify that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only control to confirm. |
| Cell Line Sensitivity | Your specific cell line may be particularly sensitive to this compound or this class of inhibitors. Perform a dose-response experiment across a wide range of concentrations (e.g., logarithmic scale from 1 nM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration). |
| Incorrect Drug Concentration | Double-check all calculations for stock solution preparation and serial dilutions. Ensure the stock solution is fully dissolved and homogenous before use.[1] |
| Sub-optimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and plated at an optimal density before adding the compound. Over-confluent or sparsely plated cultures can be more susceptible to stress.[9] |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures, which can cause widespread cell death. |
Issue 2: My results are inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Inconsistent initial cell numbers will lead to variable results. Optimize and standardize your cell seeding density for all experiments.[9] Use a cell counter for accuracy. |
| Fluctuating Incubation Times | The duration of drug exposure is a critical variable. Standardize the incubation time with this compound for all assays and replicates.[10] |
| Stock Solution Degradation | Improper storage of the this compound stock solution can lead to loss of activity. Aliquot the stock solution upon preparation and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| Assay Interference | The compound itself may interfere with the assay chemistry (e.g., colorimetric or fluorescent readouts). Run a cell-free control (medium + this compound + assay reagent) to check for interference. |
| Biological Variability | Passage number can affect cell behavior. Use cells within a consistent, low passage number range for all experiments. |
Data Presentation: Optimizing Experimental Conditions
To minimize toxicity, it is critical to first determine the optimal, non-toxic concentration range for your specific cell line and experiment duration.
Table 1: Example Dose-Response Data for this compound on "Cell Line X" after 48h Exposure
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle Control) | 100% | 4.5% |
| 0.1 | 98.2% | 5.1% |
| 1 | 95.6% | 4.8% |
| 10 | 85.1% | 6.2% |
| 25 | 60.3% | 7.1% |
| 50 | 48.9% | 8.5% |
| 100 | 25.4% | 9.3% |
| This table presents hypothetical data for illustrative purposes. |
Table 2: Recommended Starting Parameters for In Vitro Toxicity Screening
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Optimize for logarithmic growth throughout the experiment duration.[9] | Ensures cell health and avoids artifacts from over-confluence or sparse cultures. |
| Concentration Range | 0.01 µM to 100 µM (logarithmic dilutions) | Covers a broad range to identify the IC50 and non-toxic concentrations. |
| Exposure Time | 24, 48, and 72 hours | Toxicity can be time-dependent; assessing multiple time points is crucial.[10] |
| Controls | Untreated cells, Vehicle (solvent) control | Essential for differentiating compound effects from baseline and solvent effects. |
| Replicates | Minimum of 3 biological replicates | Ensures statistical significance and reproducibility of the results. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[8]
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Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect a 50 µL aliquot of the supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each supernatant sample.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Read the absorbance at the wavelength specified by the assay kit manufacturer (commonly 490 nm).
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Analysis: Use a positive control (cells lysed completely) to determine maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum.
Visualizations
Below are diagrams illustrating key experimental workflows and concepts for minimizing this compound toxicity.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
Caption: Potential pathways of this compound-induced toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. explorationpub.com [explorationpub.com]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in long-term administration of Xininurad in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the long-term in vivo administration of Xininurad.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during long-term in vivo experiments with this compound.
Formulation and Administration
Q1: My this compound formulation is precipitating over time. How can I improve its stability?
A1: Precipitation of this compound in formulation can be a significant challenge. Here are some steps to troubleshoot this issue:
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Optimize the Vehicle: For preclinical in vivo studies, a common vehicle for compounds with low aqueous solubility is a mixture of DMSO and a carrier oil like corn oil. A formulation of 10% DMSO and 90% corn oil has been suggested for similar compounds and may provide a clear solution.[1]
-
Fresh Preparation: It is highly recommended to prepare the working solution fresh on the day of use to minimize stability issues.[1]
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Solubility Testing: Conduct small-scale solubility tests with different biocompatible solvents and co-solvents to find the optimal vehicle for your specific concentration and dosing regimen.
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Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of the compound during preparation. However, be cautious about the thermal stability of this compound.[1]
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Storage Conditions: If short-term storage of a stock solution is necessary, ensure it is stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to maintain its stability. A study on this compound indicated good stability of stock and working solutions under various short- and long-term storage conditions.[2]
Q2: I am observing adverse effects in my animal models that seem to be related to the vehicle. What can I do?
A2: Vehicle-related toxicity can confound experimental results. Consider the following:
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Minimize DMSO Concentration: If using DMSO, aim to keep the final concentration in the working solution as low as possible, ideally below 2% for sensitive animals.[1]
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Alternative Vehicles: Explore other biocompatible vehicles such as polyethylene glycol (PEG), cyclodextrins, or lipid-based formulations.
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Vehicle Control Group: Always include a vehicle-only control group in your study to differentiate between vehicle-induced effects and compound-specific toxicity.
Pharmacokinetics and Dosing
Q3: How do I determine the appropriate dose for my long-term in vivo study?
A3: Dose selection is critical for the success of your study.
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Literature Review: While specific long-term preclinical data for this compound is limited, reviewing clinical data can provide some guidance. In a human study, a single oral dose of 1 mg was well-tolerated and resulted in a significant reduction in serum uric acid.[3]
-
Dose-Ranging Studies: Before initiating a long-term study, it is advisable to perform a short-term dose-range finding study to determine the maximum tolerated dose (MTD) and to identify a dose that provides the desired pharmacological effect without significant toxicity.[4]
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Pharmacokinetic Data: Understanding the pharmacokinetic profile of this compound can help in designing the dosing regimen. Key parameters to consider are Cmax (maximum plasma concentration) and AUC (area under the curve).[3][5][6]
Q4: I am concerned about potential drug accumulation with long-term daily dosing. Is this likely with this compound?
Efficacy and Monitoring
Q5: How does this compound work, and what should I be measuring to assess its efficacy?
A5: this compound is a URAT1 (Urate Transporter 1) inhibitor.[3][7] URAT1 is primarily responsible for the reabsorption of uric acid in the kidneys.[8][9] By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering its levels in the blood.[5][8]
To assess efficacy, you should measure:
-
Serum Uric Acid Levels: This is the primary pharmacodynamic marker. A significant reduction in serum uric acid indicates target engagement.
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Urinary Uric Acid Excretion: An increase in urinary uric acid levels would confirm the mechanism of action.
Q6: Are there any potential long-term side effects I should monitor for?
A6: Based on the mechanism of action and data from other uricosurics, potential long-term effects to monitor include:
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Renal Function: As the drug acts on the kidneys, it is prudent to monitor renal function parameters such as serum creatinine and BUN (Blood Urea Nitrogen). However, a clinical study in patients with mild to moderate renal impairment showed that this compound was well-tolerated.[3]
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Liver Function: Although less common with newer selective URAT1 inhibitors, some older uricosuric agents have been associated with liver toxicity.[7] Monitoring liver enzymes (e.g., ALT, AST) can be a precautionary measure.
-
General Health: Regular monitoring of body weight, food and water intake, and clinical signs of distress is essential in any long-term in vivo study.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans (Single 1 mg Oral Dose)
| Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment |
| Cmax (ng/mL) | 42.9 | 57.7 | 46.0 |
| AUC0-∞ (h·ng/mL) | Not Reported | Not Reported | Not Reported |
| Free this compound in Plasma (%) | ~0.702 - 0.861 | ~0.702 - 0.861 | ~0.702 - 0.861 |
| Cumulative Urinary Excretion (fe0-96h, %) | 0.723 | 0.809 | 0.502 |
Data from a clinical study in patients with varying degrees of renal function.[3]
Experimental Protocols
Protocol: Long-Term Oral Administration of this compound in a Rodent Model of Hyperuricemia
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Animal Model: Utilize a suitable rodent model of hyperuricemia. This can be induced by a high-purine diet or by using uricase knockout animals.[10]
-
Formulation Preparation (to be prepared fresh daily): a. Weigh the required amount of this compound powder. b. Dissolve in DMSO to create a stock solution (e.g., 25 mg/mL). c. For the working solution, take the required volume of the DMSO stock and add it to corn oil to achieve the final desired concentration (e.g., for a 10% DMSO formulation, add 100 µL of the stock to 900 µL of corn oil).[1] d. Vortex thoroughly to ensure a homogenous suspension. Gentle warming or sonication may be used if necessary.
-
Dosing: a. Administer the formulation to the animals via oral gavage at the predetermined dose and volume. b. Include a vehicle control group receiving the same volume of the vehicle without this compound. c. Dosing should be performed at the same time each day to maintain consistent pharmacokinetic profiles.
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Monitoring: a. Daily: Monitor body weight, food and water consumption, and observe for any clinical signs of toxicity. b. Weekly/Bi-weekly: Collect blood samples (e.g., via tail vein) to measure serum uric acid levels and to perform interim pharmacokinetic analysis if required. c. End of Study: Collect terminal blood samples for comprehensive pharmacokinetic and biomarker analysis. Collect tissues (kidney, liver) for histopathological examination.
Mandatory Visualization
Caption: Mechanism of action of this compound as a URAT1 inhibitor.
Caption: General workflow for a long-term in vivo study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, and safety of verinurad with and without allopurinol in healthy Asian, Chinese, and non‐Asian participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 8. explorationpub.com [explorationpub.com]
- 9. The Long-Term Effects of the Selective Inhibitor of Urate Transporter 1, Dotinurad, on Metabolic Parameters and Renal Function in Japanese Patients With Asymptomatic Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Uricosuric Agents: Benzbromarone, Probenecid, and the Investigational Drug Xininurad
For Researchers, Scientists, and Drug Development Professionals
In the management of hyperuricemia and gout, uricosuric agents play a crucial role by promoting the renal excretion of uric acid. This guide provides a comparative overview of the efficacy of two established uricosurics, benzbromarone and probenecid, and introduces Xininurad, an investigational drug in the same class. Due to the limited availability of public clinical trial data for this compound, this comparison focuses on the established agents, with the understanding that this compound is an emerging therapy with a similar mechanism of action.
Mechanism of Action: Targeting URAT1
Benzbromarone, probenecid, and this compound all function as inhibitors of the urate transporter 1 (URAT1) located in the proximal tubules of the kidneys.[1][2] By blocking URAT1, these drugs prevent the reabsorption of uric acid from the renal tubular lumen back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid (sUA) levels.[3][4] While all three target URAT1, the specificity and potency for other renal transporters may vary, influencing their overall efficacy and safety profiles.
Comparative Efficacy: Benzbromarone vs. Probenecid
Clinical studies have demonstrated that both benzbromarone and probenecid are effective in lowering sUA levels. However, comparative trials suggest that benzbromarone may have a more potent urate-lowering effect.
| Efficacy Endpoint | Benzbromarone | Probenecid | Source |
| Mean sUA Reduction | 64% | 50% | [5] |
| Patients Achieving Target sUA (<5.0 mg/dL) | 92% | 65% | [5] |
| Patients Achieving Target sUA (<0.36 mmol/L) | Not directly reported | 33% (monotherapy) | [6] |
Note: The cited studies may have different patient populations and methodologies, affecting direct comparability.
Experimental Protocols
The data presented is derived from randomized controlled trials and clinical experience reports. A typical experimental workflow for a clinical trial comparing urate-lowering therapies is outlined below.
A prospective, multicentre, open-label, two-stage randomized controlled trial comparing benzbromarone and probenecid enrolled gout patients with normal renal function who did not respond to or could not tolerate allopurinol.[5] After a two-month run-in with allopurinol, eligible patients were randomized to receive either 200 mg/day of benzbromarone or 2 g/day of probenecid for another two months. The primary efficacy endpoint was the proportion of patients achieving a target serum urate concentration of ≤0.30 mmol/L (5.0 mg/dL).[5]
Another study retrospectively analyzed the efficacy of probenecid in a clinical setting among 57 patients with gout. The primary outcome was the achievement of a target serum urate concentration of <0.36 mmol/L.[6]
This compound: An Investigational URAT1 Inhibitor
This compound is identified as a URAT1 inhibitor, placing it in the same therapeutic class as benzbromarone and probenecid.[1] A clinical study on the pharmacokinetics and pharmacodynamics of a single 1 mg oral dose of this compound in patients with varying degrees of renal impairment demonstrated a noticeable reduction in serum uric acid levels. However, comprehensive efficacy and safety data from larger, comparative Phase 2 and Phase 3 clinical trials are not yet publicly available. A Phase 2/3 trial is reportedly ongoing.
Safety and Tolerability
The safety profiles of benzbromarone and probenecid are important considerations in their clinical use. Benzbromarone has been associated with a risk of hepatotoxicity, which has led to its withdrawal in some countries. Probenecid is generally considered to have a more favorable safety profile in this regard, though like other uricosurics, it can increase the risk of kidney stone formation.
| Adverse Events | Benzbromarone | Probenecid | Source |
| Drug-related Adverse Events | Better tolerated in one head-to-head trial | Higher incidence in one head-to-head trial | [5] |
| Hepatotoxicity | Known risk | Not a primary concern | |
| Nephrolithiasis | Potential risk | Potential risk |
Conclusion
Based on available clinical data, benzbromarone appears to be a more potent uricosuric agent than probenecid in terms of serum uric acid reduction and the proportion of patients achieving target levels. However, the risk of hepatotoxicity with benzbromarone is a significant consideration. Probenecid remains a viable option, particularly when benzbromarone is contraindicated or not tolerated.
The development of this compound, a novel URAT1 inhibitor, is promising. As a selective URAT1 inhibitor, it may offer an improved efficacy and safety profile compared to older, less specific agents. However, a definitive comparison of its efficacy relative to benzbromarone and probenecid awaits the public release of data from its ongoing clinical trials. Researchers and clinicians should monitor the progress of these trials to fully understand the therapeutic potential of this compound in the management of hyperuricemia and gout.
References
- 1. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment | Sciety [sciety.org]
- 2. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A semi-mechanistic exposure–response model to assess the effects of verinurad, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lesinurad in combination with allopurinol: results of a phase 2, randomised, double-blind study in patients with gout with an inadequate response to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Xininurad and Lesinurad in the Landscape of URAT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The management of hyperuricemia, a hallmark of gout, has seen significant advancements with the development of selective uric acid transporter 1 (URAT1) inhibitors. These agents target the primary mechanism of renal urate reabsorption, offering a valuable therapeutic option. This guide provides a detailed, data-driven comparison of two such inhibitors: the established lesinurad and the emerging xininurad. While direct head-to-head clinical trial data is not yet available, this document synthesizes the current evidence from clinical and preclinical studies to offer an objective comparison for research and development professionals.
Mechanism of Action: Targeting Urate Reabsorption
Both this compound and lesinurad are classified as URAT1 inhibitors, functioning by blocking the reabsorption of uric acid in the proximal tubules of the kidneys, thereby increasing its excretion in urine and lowering serum uric acid (sUA) levels.[1][2][3][4] Lesinurad has also been shown to inhibit Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid homeostasis.[2] The precise selectivity profile of this compound for other transporters is not yet fully characterized in publicly available literature.
The following diagram illustrates the uric acid reabsorption pathway in the renal proximal tubule and the mechanism of action of URAT1 inhibitors.
Caption: URAT1 inhibitors block the reabsorption of uric acid from the tubular lumen into the proximal tubule cells.
Clinical Efficacy: A Look at the Data
Direct comparative efficacy data between this compound and lesinurad is unavailable. However, we can analyze the results from their respective clinical trials.
This compound: To date, published data on this compound's efficacy is limited to a Phase 1 study in patients with renal impairment. This study demonstrated a noticeable reduction in serum uric acid levels after a single 1 mg oral dose.[5][6][7][8] A multicenter, randomized, double-blind, febuxostat-controlled Phase 2/3 clinical study (CTR20222360) is currently underway in China to evaluate the efficacy and safety of this compound in patients with gout, but results have not yet been publicly disclosed.[3][4][9]
Lesinurad: The efficacy of lesinurad has been established in several large-scale Phase III clinical trials (CLEAR 1, CLEAR 2, and CRYSTAL).[1][2][10][11][12][13][14][15] These studies consistently demonstrated that lesinurad, in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat, significantly increased the proportion of patients achieving target sUA levels compared to XOI monotherapy.[10][11][12][14][15]
Table 1: Summary of Efficacy Data for Lesinurad from Phase III Clinical Trials
| Trial | Treatment Arms | Primary Endpoint | Results |
| CLEAR 1 [11][12] | Lesinurad 200 mg + Allopurinol | Proportion of patients with sUA <6.0 mg/dL at Month 6 | 54.2% |
| Lesinurad 400 mg + Allopurinol | 59.2% | ||
| Placebo + Allopurinol | 27.9% | ||
| CLEAR 2 [14] | Lesinurad 200 mg + Allopurinol | Proportion of patients with sUA <6.0 mg/dL at Month 6 | 55.4% |
| Lesinurad 400 mg + Allopurinol | 66.5% | ||
| Placebo + Allopurinol | 23.3% | ||
| CRYSTAL [1][10][16] | Lesinurad 200 mg + Febuxostat | Proportion of patients with sUA <5.0 mg/dL at Month 6 | Not reported |
| Lesinurad 400 mg + Febuxostat | Not reported | ||
| Placebo + Febuxostat | Not reported |
Pharmacokinetics: A Comparative Overview
Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of a drug.
This compound: A Phase 1 study in subjects with normal and impaired renal function provides the currently available pharmacokinetic data for this compound.[5][6][7][8]
Lesinurad: The pharmacokinetics of lesinurad have been evaluated in healthy volunteers and in patients with varying degrees of renal function.[17][18][19][20]
Table 2: Pharmacokinetic Parameters of this compound and Lesinurad
| Parameter | This compound (1 mg, single dose)[5][6][7][8] | Lesinurad (200 mg, single dose)[17][20] |
| Cmax (ng/mL) | 42.9 (Normal Renal Function) | ~1600 |
| 57.7 (Mild Renal Impairment) | - | |
| 46.0 (Moderate Renal Impairment) | - | |
| AUC0–∞ (h·ng/mL) | 982 (Normal Renal Function) | ~9300 |
| 1380 (Mild Renal Impairment) | Increased by 34% in mild renal impairment | |
| 1050 (Moderate Renal Impairment) | Increased by 65% in moderate renal impairment | |
| Plasma Protein Binding | ~99.2% - 99.3% | >98% |
| Renal Excretion (% of dose) | 0.502% - 0.809% (as unchanged drug) | 69% decrease in moderate renal impairment |
Safety and Tolerability
This compound: In the Phase 1 study, this compound was reported to have good safety and tolerability, with all adverse events being Grade 1 in severity.[5][6][8] The study also noted that abnormal renal function was not found to increase safety risk.[5][6][8]
Lesinurad: The safety profile of lesinurad has been extensively studied in its Phase III program. The most notable safety concern is the potential for renal-related adverse events, including elevations in serum creatinine.[12][14] The risk of these events was observed to be dose-dependent.[14]
Table 3: Key Safety Findings for Lesinurad from Phase III Clinical Trials
| Adverse Event | CLEAR 1[12] | CLEAR 2[14] |
| Treatment-Emergent Adverse Events (TEAEs) | ||
| Lesinurad 200 mg + Allopurinol | Not specified | Not specified |
| Lesinurad 400 mg + Allopurinol | Not specified | Not specified |
| Placebo + Allopurinol | Not specified | Not specified |
| Serious TEAEs | ||
| Lesinurad 200 mg + Allopurinol | Not specified | 4.4% |
| Lesinurad 400 mg + Allopurinol | Not specified | 9.5% |
| Placebo + Allopurinol | Not specified | 3.9% |
| Renal-Related Adverse Events | ||
| Lesinurad 200 mg + Allopurinol | Not specified | 5.9% |
| Lesinurad 400 mg + Allopurinol | Not specified | 15.0% |
| Placebo + Allopurinol | Not specified | 4.9% |
| Serum Creatinine Elevation (≥1.5x baseline) | ||
| Lesinurad 200 mg + Allopurinol | Not specified | 5.9% |
| Lesinurad 400 mg + Allopurinol | Not specified | 15.0% |
| Placebo + Allopurinol | Not specified | 3.4% |
Experimental Protocols
A comprehensive understanding of the methodologies employed in the clinical evaluation of these inhibitors is essential for critical appraisal of the data.
In Vitro URAT1 Inhibition Assay
A common method to assess the inhibitory activity of compounds on URAT1 involves using HEK293 cells that are engineered to express the human URAT1 transporter. The general workflow is as follows:
Caption: A simplified workflow for determining the in vitro inhibitory activity of a compound against the URAT1 transporter.
Lesinurad Phase III Clinical Trial Protocol (CLEAR 1 & 2)
The CLEAR 1 and 2 studies were pivotal in establishing the efficacy and safety of lesinurad.[12][14]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, 12-month studies.[12][14]
-
Patient Population: Gout patients with an inadequate response to allopurinol (sUA ≥6.5 mg/dL).[12][14]
-
Intervention: Patients were randomized to receive lesinurad (200 mg or 400 mg daily) or placebo, in combination with their stable dose of allopurinol (≥300 mg daily, or ≥200 mg for moderate renal impairment).[12][14]
-
Primary Endpoint: The proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.[12][14]
-
Key Secondary Endpoints: Mean gout flare rate and resolution of tophi.[12][14]
-
Safety Assessments: Monitoring of adverse events, with a focus on renal and cardiovascular events.[12][14]
Conclusion
This comparative guide highlights the current state of knowledge for this compound and lesinurad. Lesinurad is a well-characterized URAT1 inhibitor with a substantial body of evidence from Phase III clinical trials supporting its efficacy and defining its safety profile, particularly when used in combination with a xanthine oxidase inhibitor. This compound is an earlier-stage compound with promising initial pharmacokinetic and pharmacodynamic data. The ongoing Phase 2/3 trial will be critical in establishing its efficacy and safety profile and will provide the necessary data for a more direct comparison with established therapies like lesinurad. For researchers and drug development professionals, the evolution of this compound's clinical data will be a key area to monitor in the expanding landscape of hyperuricemia and gout treatment.
References
- 1. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment | Sciety [sciety.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 13. Phase 3 Studies Evaluate Lesinurad for Gout Treatment - The Rheumatologist [the-rheumatologist.org]
- 14. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety during extended treatment of lesinurad in combination with febuxostat in patients with tophaceous gout: CRYSTAL extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of renal function on pharmacokinetics and pharmacodynamics of lesinurad in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Lesinurad: Evaluation of Pharmacokinetic and Pharmacodynamic Interactions With Warfarin in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of renal function on pharmacokinetics and pharmacodynamics of lesinurad in adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Urate-Lowering Effects of Xininurad and Febuxostat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of hyperuricemia, a precursor to gout and a potential contributor to kidney disease, is a significant focus of clinical research. While xanthine oxidase inhibitors (XOIs) like febuxostat have been a cornerstone of therapy, a considerable number of patients fail to reach target serum urate (sUA) levels with monotherapy. This has led to the exploration of combination therapies, particularly with agents that employ a different mechanism of action. This guide provides a detailed comparison of the synergistic effects of Xininurad, a URAT1 (urate transporter 1) inhibitor, when used in combination with febuxostat, an XOI.
Mechanism of Action: A Dual Approach to Urate Reduction
The synergistic effect of combining this compound and febuxostat stems from their complementary mechanisms of action that target two key pathways in uric acid regulation.
-
Febuxostat , a potent and selective inhibitor of xanthine oxidase, targets the production of uric acid.[1][2][3][4][5] It blocks the enzymatic conversion of hypoxanthine to xanthine and then to uric acid, thereby decreasing the overall synthesis of urate in the body.[1][2][4]
-
This compound (and its related compound, verinurad) is a selective inhibitor of the URAT1 transporter located in the kidneys.[6][7] This transporter is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By inhibiting URAT1, this compound promotes the excretion of uric acid in the urine.[7]
By simultaneously reducing production and increasing excretion, the combination of febuxostat and a URAT1 inhibitor like this compound/verinurad can achieve significantly greater reductions in serum urate levels than either agent alone.[6][7][8]
Comparative Efficacy: Clinical Trial Data
Clinical studies have consistently demonstrated the superior efficacy of the combination therapy in lowering serum urate levels compared to febuxostat monotherapy.
Phase 2a Study in Gout or Asymptomatic Hyperuricemia
A Phase 2a, randomized, open-label study involving Japanese male subjects with gout or asymptomatic hyperuricemia provides compelling evidence of this synergy.[6][7] The combination of verinurad and febuxostat resulted in a dose-dependent decrease in sUA, which was significantly greater than that observed with febuxostat alone.[6][7]
| Treatment Group | Mean Percent Change in sUA from Baseline | Proportion of Subjects with sUA ≤6.0 mg/dL at 4h post-dose |
| Verinurad 2.5 mg + Febuxostat 10 mg | Data not explicitly provided in percentages | 91.7% |
| Febuxostat 10 mg alone | Data not explicitly provided in percentages | 20.8% |
| Febuxostat 20 mg alone | Data not explicitly provided in percentages | 50.1% |
| Febuxostat 40 mg alone | Data not explicitly provided in percentages | 83.3% |
| Data adapted from a Phase 2a study in Japanese adults with gout or asymptomatic hyperuricemia.[6] |
Phase 2 Study in Type 2 Diabetes with Albuminuria and Hyperuricemia
A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial further supports the potent urate-lowering effect of the combination therapy in a different patient population.[8]
| Treatment Group | Mean Percent Change in sUA from Baseline at 12 weeks | Mean Percent Change in sUA from Baseline at 24 weeks |
| Verinurad 9 mg + Febuxostat 80 mg | -59.6% | -63.7% |
| Placebo | +6.9% | +4.7% |
| Data from a study in patients with type 2 diabetes, albuminuria, and hyperuricemia.[8] |
Experimental Protocols
Phase 2a Study (NCT02317861)[6][7]
-
Study Design: Randomized, open-label, four-period crossover study.
-
Participants: 72 adult Japanese male subjects (37 with gout, 35 with asymptomatic hyperuricemia) aged 21-65 years with a baseline serum urate level of ≥8 mg/dL.
-
Interventions: Subjects were randomized to receive various combinations of verinurad (2.5-10 mg) and febuxostat (10, 20, 40 mg), verinurad alone (2.5-15 mg), febuxostat alone (10, 20, 40 mg), or benzbromarone alone (50 mg). Each treatment period lasted for 7 days.
-
Administration: Study drugs were administered once daily after breakfast.
-
Measurements: Plasma, serum, and urine samples were collected at predefined intervals on days -1, 7, 14, 21, and 28 for pharmacokinetic and pharmacodynamic analyses.
Phase 2 Study in T2DM (NCT03118739)[8][9]
-
Study Design: Phase 2, multicenter, prospective, randomized, double-blind, parallel-group, placebo-controlled trial.
-
Participants: 60 patients aged ≥18 years with hyperuricemia, albuminuria, and type 2 diabetes mellitus.
-
Intervention: Patients were randomized on a 1:1 basis to receive either verinurad (9 mg) and febuxostat (80 mg) or a matched placebo once daily for 24 weeks.
-
Primary Endpoint: Change in urine albumin-to-creatinine ratio (UACR) from baseline after 12 weeks of treatment.
-
Secondary Endpoints: Safety, tolerability, and effect on kidney function.
Safety and Tolerability
In the described studies, the combination of verinurad and febuxostat was generally well-tolerated.[6][7][8] In the Phase 2a study, there were no withdrawals due to adverse events, and no clinically meaningful changes in laboratory assessments were observed during the combination treatment.[6][7] The Phase 2 study in patients with type 2 diabetes also reported that the combination was well tolerated.[8]
Conclusion
The combination of a URAT1 inhibitor like this compound/verinurad with the xanthine oxidase inhibitor febuxostat represents a highly effective therapeutic strategy for lowering serum urate levels. The dual mechanism of action, which targets both the production and renal excretion of uric acid, leads to a synergistic effect that results in significantly greater sUA reduction than can be achieved with febuxostat monotherapy. The available clinical trial data support the efficacy and safety of this combination approach, offering a promising option for patients with hyperuricemia who are unable to reach their target sUA levels with a single agent. Further investigation into the long-term benefits and safety of this combination therapy is warranted.
References
- 1. youtube.com [youtube.com]
- 2. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 5. Febuxostat in the management of hyperuricemia and chronic gout: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verinurad combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verinurad combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Intensive Urate Lowering With Combined Verinurad and Febuxostat on Albuminuria in Patients with Type 2 Diabetes: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the safety profiles of different uricosuric agents
This guide provides a detailed comparative analysis of the safety profiles of four key uricosuric agents: probenecid, benzbromarone, lesinurad, and pegloticase. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of adverse effects, supported by data from clinical studies and standardized experimental protocols for safety assessment.
Data Presentation: Comparative Safety Profiles
The following table summarizes the key safety information for the selected uricosuric agents, with a focus on common and serious adverse events, contraindications, and notable drug interactions.
| Safety Parameter | Probenecid | Benzbromarone | Lesinurad | Pegloticase |
| Common Adverse Events | Headache, dizziness, nausea, vomiting, loss of appetite, flushing, sore gums, increased urination, rash, itching, hair loss.[1][2] | Nausea, vomiting, diarrhea, gastrointestinal discomfort.[3][4] | Headache, influenza, increased blood creatinine, gastroesophageal reflux disease.[5][6][7][8] | Gout flares, infusion reactions, nausea, contusion or ecchymosis, nasopharyngitis, constipation, chest pain, vomiting.[9][10] |
| Serious Adverse Events | Hypersensitivity reactions (including anaphylaxis), hemolytic anemia (in G6PD deficiency), uric acid kidney stones, nephrotic syndrome, hepatic necrosis, aplastic anemia.[1][2][11] | Severe hepatotoxicity (drug-induced liver injury, acute liver failure), which led to its withdrawal in some countries.[3][12][13] | Renal events (including renal failure, particularly when used as monotherapy), serious renal-related adverse reactions, kidney stones, major adverse cardiovascular events (MACE).[5][6] | Anaphylaxis and serious infusion reactions, G6PD deficiency-associated hemolysis and methemoglobinemia, congestive heart failure exacerbation.[9][10][14] |
| Contraindications | Known hypersensitivity to probenecid, children under 2 years of age, uric acid kidney stones, initiation during an acute gout attack, blood dyscrasias.[2] | Severe or moderate renal impairment, patients with uric acid renal calculi, urinary uric acid excretion rates >700 mg/24 hr.[15] | Severe renal impairment (eGFR < 30 mL/min/1.73 m2), end-stage renal disease, kidney transplant recipients, or patients on dialysis; Tumor Lysis Syndrome; Lesch-Nyhan Syndrome.[5] | G6PD deficiency.[9][10] |
| Key Drug Interactions | Increases plasma concentrations of many drugs, including penicillins, cephalosporins, methotrexate, and NSAIDs. Salicylates may antagonize its uricosuric effect.[11][16] | May increase the activity of coumarin oral anticoagulants. Aspirin and other salicylates may antagonize its efficacy.[15] | Aspirin may decrease its efficacy. May decrease the effectiveness of hormonal contraceptives. | No formal drug interaction studies have been conducted. Patients should discontinue oral urate-lowering agents before starting pegloticase.[17] |
Experimental Protocols for Key Safety Assessments
The safety of uricosuric agents in clinical trials is evaluated through a series of standardized protocols designed to detect and characterize adverse events. These protocols are crucial for establishing a comprehensive safety profile.
1. Assessment of Hepatotoxicity (Primarily for Benzbromarone)
-
Objective: To monitor for and characterize potential drug-induced liver injury (DILI).
-
Methodology:
-
Liver Function Tests (LFTs): Regular monitoring of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin is conducted.[15]
-
Frequency: LFTs are typically performed at baseline, and then periodically throughout the trial (e.g., monthly for the first 6 months of treatment).[15]
-
Action Thresholds (based on FDA guidance):
-
ALT or AST >8 times the upper limit of normal (ULN).
-
ALT or AST >5 x ULN for more than 2 weeks.
-
ALT or AST >3 x ULN and (Total Bilirubin >2 x ULN or INR >1.5).
-
ALT or AST >3 x ULN with the appearance of fatigue, nausea, vomiting, right upper quadrant pain or tenderness, fever, rash, and/or eosinophilia (>5%).
-
-
Causality Assessment: In cases of significant LFT elevation, a thorough investigation is initiated to rule out other causes of liver injury (e.g., viral hepatitis, alcohol). Causality is often assessed using tools like the Roussel Uclaf Causality Assessment Method (RUCAM).
-
2. Assessment of Nephrotoxicity (Primarily for Lesinurad)
-
Objective: To monitor for and characterize potential renal adverse events.
-
Methodology:
-
Serum Creatinine (sCr) and Estimated Glomerular Filtration Rate (eGFR): Regular monitoring of sCr is performed, and eGFR is calculated using a standard formula (e.g., CKD-EPI).[18]
-
Frequency: sCr is typically measured at baseline and at regular intervals during the trial.
-
Action Thresholds: Special attention is given to clinically significant increases in sCr from baseline. For example, an increase of 1.5 to 2 times the baseline value would trigger further investigation and possible dose modification or discontinuation.[18]
-
Urinalysis: Routine urinalysis is performed to check for abnormalities such as proteinuria and hematuria.
-
Adjudication of Renal Events: All significant renal adverse events are typically reviewed by an independent clinical endpoint committee to ensure consistent and accurate reporting.
-
3. Assessment of Infusion-Related Reactions (Primarily for Pegloticase)
-
Objective: To identify, grade, and manage infusion-related reactions (IRs).
-
Methodology:
-
Definition: An IR is defined as any adverse event occurring during or within 2 hours of the completion of the drug infusion.[19]
-
Prophylaxis: Patients are typically premedicated with antihistamines and corticosteroids to reduce the incidence and severity of IRs.[19]
-
Monitoring: Vital signs (blood pressure, heart rate, respiratory rate, temperature) are monitored before, during, and after the infusion. Patients are closely observed for signs and symptoms of a reaction.
-
Grading of Severity: The severity of IRs is graded using a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[19]
-
Grade 1 (Mild): Mild transient reaction; infusion interruption not indicated.
-
Grade 2 (Moderate): Therapy or infusion interruption indicated but responds promptly to symptomatic treatment.
-
Grade 3 (Severe): Prolonged reaction; not rapidly responsive to symptomatic medication; hospitalization indicated.
-
Grade 4 (Life-threatening): Life-threatening consequences; urgent intervention indicated.
-
-
Management: A detailed protocol is in place for managing IRs based on their severity, which may include stopping the infusion, administering supportive care, and making decisions about rechallenge.
-
Mandatory Visualizations
Signaling Pathway of Uricosuric Agents
References
- 1. researchgate.net [researchgate.net]
- 2. MHRA guidance on assessing renal function | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. How to measure renal function in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consensus guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury occurring during clinical trials in adults with chronic cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Assessing and Predicting Kidney Safety - Accelerating the Development of Biomarkers for Drug Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Clinical efficacy and safety of benzbromarone in elderly hypertensive patients with hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implementation Status of Liver Function Tests for Monitoring Benzbromarone-Induced Hepatotoxicity: An Epidemiological Survey Using the Japanese Claims Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Xininurad: Cross-Species Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Xininurad (also known as XNW3009), a novel selective urate transporter 1 (URAT1) inhibitor, with other established uricosuric agents. We delve into its mechanism of action, inhibitory potency, and the experimental protocols used for its validation, offering a comprehensive resource for professionals in drug development and metabolic disease research.
Mechanism of Action: URAT1 Inhibition
Hyperuricemia, the primary cause of gout, is often the result of insufficient renal excretion of uric acid.[1] The human urate anion transporter 1 (hURAT1), encoded by the SLC22A12 gene, is a critical protein in this process, responsible for the majority of uric acid reabsorption from the kidneys back into the bloodstream.[2][3]
This compound exerts its therapeutic effect by selectively inhibiting URAT1.[4][5] By blocking this transporter located in the proximal tubule of the kidneys, this compound prevents uric acid reabsorption, thereby increasing its fractional excretion in the urine and consequently lowering serum uric acid levels.[6] This targeted mechanism is a cornerstone of modern urate-lowering therapies.[7]
Comparative Inhibitory Activity
Quantitative data on the cross-species activity of this compound are not extensively available in public literature. However, preclinical data highlight its potent inhibitory effect on human URAT1 (hURAT1). One report states that this compound's IC50 is over 40 times lower than that of competitors like Benzbromarone and Lesinurad, suggesting a 'Best in Class' potential.[4]
The following tables summarize the reported in vitro inhibitory concentrations (IC50) for this compound and key comparator drugs against hURAT1 and other relevant renal transporters.
Table 1: Inhibitory Potency (IC50) against Human URAT1 (hURAT1)
| Compound | hURAT1 IC50 (µM) | hURAT1 IC50 (nM) | Notes |
|---|---|---|---|
| This compound (XNW3009) | <0.007 | <7 | Estimated to be >40x more potent than Benzbromarone/Lesinurad.[4] |
| Verinurad | 0.025 | 25 | Highly potent and specific URAT1 inhibitor.[8][9] |
| Dotinurad | 0.0372 | 37.2 | Potent and selective URAT1 inhibitor.[1][10] |
| Benzbromarone | 0.037 - 0.29 | 37 - 290 | Potent, but associated with hepatotoxicity.[1][11] |
| Lesinurad | 0.19 - 7.3 | 190 - 7300 | Approved for use in combination with a xanthine oxidase inhibitor.[1][11] |
| Probenecid | 30.0 - 165 | 30,000 - 165,000 | Older, non-selective uricosuric agent.[1] |
Note: IC50 values can vary between different experimental assays and conditions.
Table 2: Selectivity Profile - IC50 (µM) Against Other Renal Transporters
| Compound | OAT1 | OAT3 | OAT4 | GLUT9 | ABCG2 |
|---|---|---|---|---|---|
| This compound (XNW3009) | No Data | No Data | No Data | No Data | No Data |
| Verinurad | 4.6[8] | >100 | 5.9[8] | >100 | >100 |
| Dotinurad | 4.08[1] | 1.32[1] | No Data | No Data | 4.16[1] |
| Lesinurad | 3.90[11] | 3.54[11] | 2.03 | >100 | >100[11] |
| Benzbromarone | Inhibits[2] | Inhibits[2] | 3.19 | Weakly Inhibits | No Data |
| Probenecid | Inhibits | Inhibits | 15.54 | Inhibits | No Data |
OAT: Organic Anion Transporter; GLUT9: Glucose Transporter 9; ABCG2: ATP-binding cassette super-family G member 2. "No Data" indicates that specific IC50 values were not found in the reviewed public sources.
The available data suggests this compound is a highly potent and selective URAT1 inhibitor. Its high selectivity may reduce the risk of off-target effects and drug-drug interactions that can complicate treatment with less specific agents like Probenecid and Benzbromarone, which also inhibit OAT1 and OAT3.[2] Furthermore, this compound reportedly has no CYP enzyme induction, lowering the risk of pharmacokinetic interactions.[4]
Experimental Protocol: Validating URAT1 Inhibition
The mechanism of URAT1 inhibitors is validated through robust in vitro assays. A standard method involves measuring the uptake of a labeled substrate, such as [¹⁴C]-uric acid, in a cell line engineered to express the target transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on human URAT1 transporter activity.
Key Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Madin-Darby Canine Kidney (MDCK-II) cells stably transfected to express hURAT1.
-
Control: Wild-type or mock-transfected cells not expressing the transporter.
-
Substrate: Radiolabeled [¹⁴C]-uric acid.
-
Test Compounds: this compound and comparator inhibitors (e.g., Benzbromarone).
-
Uptake Buffer: Typically contains 125 mM Na-gluconate, 4.8 mM K-gluconate, 1.2 mM Ca-gluconate, 1.3 mM MgSO₄, 25 mM HEPES, and 10 mM glucose, adjusted to pH 7.4.
-
Lysis Buffer: 1% DDM in 50 mM Tris (pH 7.5) or similar detergent-based buffer.
-
Detection: Scintillation counter.
Experimental Workflow:
-
Cell Culture: Plate the hURAT1-expressing cells and control cells in multi-well plates (e.g., 24-well) and grow to confluence.
-
Pre-incubation: Wash the cells with the uptake buffer. Then, pre-incubate the cells for approximately 10 minutes with the uptake buffer containing various concentrations of the test compound or a vehicle control (e.g., DMSO).
-
Initiate Uptake: Add the uptake buffer containing [¹⁴C]-uric acid and the corresponding concentrations of the test compound to the cells. Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate Reaction: Stop the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.
-
Quantification: Measure the amount of intracellular [¹⁴C]-uric acid using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake observed in control cells from the uptake in hURAT1-expressing cells to determine transporter-specific activity. Plot the percent inhibition against the log concentration of the inhibitor and fit the data using a non-linear regression model to calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 3. Evopoint published Phase II clinical trial data of XNW3009, a new drug against gout [evopointbio.com]
- 4. XNW3009 | MedPath [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. explorationpub.com [explorationpub.com]
Independent Verification of Xininurad: A Comparative Analysis for Gout and Hyperuricemia Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging urate transporter 1 (URAT1) inhibitor, Xininurad, with established alternative therapies for the management of hyperuricemia in patients with gout. The information is based on publicly available research findings and clinical trial data.
Executive Summary
This compound is an investigational oral medication that targets the renal URAT1 transporter, a key protein responsible for the reabsorption of uric acid in the kidneys.[1] By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1] This mechanism of action places it in the class of uricosuric agents, offering a potential treatment option for patients with gout, a condition characterized by elevated sUA levels (hyperuricemia) leading to the deposition of monosodium urate crystals in and around the joints.
This guide will compare the available data on this compound with established treatments for hyperuricemia and gout, including xanthine oxidase inhibitors (allopurinol, febuxostat) and other uricosuric agents (probenecid, lesinurad). The comparison will focus on their mechanisms of action, efficacy in lowering sUA, and safety profiles based on published clinical trial data.
Mechanism of Action: A Visual Comparison
The management of hyperuricemia primarily involves two distinct strategies: reducing the production of uric acid and increasing its excretion. The following diagrams illustrate the signaling pathways targeted by this compound and its alternatives.
Caption: Inhibition of Uric Acid Production by Xanthine Oxidase Inhibitors.
References
A Comparative Analysis of Xininurad and Existing Gout Therapies: Assessing Therapeutic Potential
This guide offers an objective comparison of Xininurad, an emerging urate-lowering therapy, with established treatments for gout. The content is tailored for researchers, scientists, and drug development professionals, providing a detailed examination of mechanisms of action, comparative efficacy data from analogous compounds, and the experimental protocols used in pivotal clinical trials.
Gout is a prevalent form of inflammatory arthritis characterized by hyperuricemia—chronically elevated levels of serum uric acid (sUA)—leading to the deposition of monosodium urate crystals in joints and tissues.[1] The primary goal of urate-lowering therapy (ULT) is to reduce and maintain sUA levels below the saturation point for monosodium urate, typically less than 6 mg/dL, to prevent crystal formation and dissolve existing deposits.[2][3]
Current therapeutic strategies primarily fall into two categories: Xanthine Oxidase Inhibitors (XOIs), which decrease the production of uric acid, and uricosurics, which increase its renal excretion.[1][4] this compound is an investigational inhibitor of the urate transporter 1 (URAT1), placing it in the uricosuric class of drugs.[5][6][7][8] While direct comparative clinical trial data for this compound is not yet available, this guide will assess its therapeutic potential by examining its mechanism of action and using data from other selective URAT1 inhibitors as a proxy for comparison against existing therapies like allopurinol and febuxostat.
Mechanisms of Action: A Tale of Two Pathways
The two main classes of oral gout therapies target distinct pathways in uric acid homeostasis.
1.1 Xanthine Oxidase Inhibitors (XOIs): Reducing Production
XOIs, such as allopurinol and febuxostat, are foundational in gout management.[1] They act by inhibiting xanthine oxidase, a critical enzyme in the purine catabolism pathway.[9][10] This enzyme catalyzes the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid.[9][10] By blocking this step, XOIs effectively reduce the synthesis of uric acid in the body.[9][11]
1.2 URAT1 Inhibitors: Enhancing Excretion
Uricosuric agents, including the emerging drug this compound, function by promoting the renal excretion of uric acid.[4] In the kidneys, approximately 90% of filtered urate is reabsorbed back into the bloodstream, a process largely mediated by the URAT1 transporter located in the proximal tubules.[12][13] this compound and other drugs in its class, such as lesinurad and dotinurad, selectively inhibit URAT1.[6][12][14][15] This blockage prevents uric acid reabsorption, leading to increased fractional excretion of uric acid and a subsequent reduction in sUA levels.[12][15]
Comparative Therapeutic Potential
As this compound is still in development, this section uses clinical data from other selective URAT1 inhibitors (lesinurad, dotinurad) as surrogates to compare the potential efficacy and safety of this drug class against established XOIs.
2.1 Efficacy Data
The primary efficacy endpoint in most modern gout clinical trials is the proportion of patients achieving a target sUA level, typically <6.0 mg/dL or <5.0 mg/dL for patients with tophaceous gout.[3][16][17] URAT1 inhibitors are often studied as add-on therapy for patients who do not reach the sUA target with an XOI alone.
Table 1: Comparative Efficacy of Gout Therapies
| Therapy Comparison | Study | Primary Endpoint | XOI Monotherapy | URAT1 Inhibitor + XOI | P-value |
|---|---|---|---|---|---|
| Lesinurad 200 mg + Allopurinol vs. Allopurinol | CLEAR 1[16][18] | % Patients sUA <6.0 mg/dL at 6 mo. | 27.9% | 54.2% | <0.0001 |
| Lesinurad 200 mg + Allopurinol vs. Allopurinol | CLEAR 2[16][19][20] | % Patients sUA <6.0 mg/dL at 6 mo. | 23.3% | 55.4% | <0.0001 |
| Lesinurad 200 mg + Febuxostat vs. Febuxostat | CRYSTAL[16][21] | % Patients sUA <5.0 mg/dL at 6 mo. | 46.8% | 56.6% | 0.13 |
| Dotinurad 4 mg vs. Febuxostat 40 mg | Phase 3[22] | % Patients sUA ≤6.0 mg/dL at 24 wk. | 38.1% | 73.6% | <0.001 |
Data for URAT1 inhibitors are presented from studies where they were used in combination with or compared against XOIs.
2.2 Safety and Tolerability Profile
The safety profiles of XOIs and URAT1 inhibitors are distinct. XOIs are generally well-tolerated, though allopurinol carries a risk of rare but severe hypersensitivity reactions.[23] URAT1 inhibitors, by increasing the concentration of uric acid in the renal tubules, can pose a risk of renal-related adverse events, such as elevations in serum creatinine and nephrolithiasis.[19]
Table 2: Comparative Safety of Gout Therapies (Adverse Events of Note)
| Therapy | Study | Common AEs | Renal-Related AEs | Serious AEs |
|---|---|---|---|---|
| Allopurinol Monotherapy | CLEAR 2[19][20] | Gout flares, arthralgia, headache | 4.9% | 3.9% |
| Lesinurad 200 mg + Allopurinol | CLEAR 2[19][20] | Gout flares, arthralgia, headache | 5.9% (incl. 5.9% with sCr ≥1.5x baseline) | 4.4% |
| Febuxostat Monotherapy | CRYSTAL[21] | - | - | - |
| Lesinurad 200 mg + Febuxostat | CRYSTAL[21] | Comparable to febuxostat alone | Higher rates of reversible sCr elevations | Comparable |
| Dotinurad | Phase 3[22] | Gout arthritis (16.4%), hyperuricemia (6.2%) | - | - |
| Febuxostat | Phase 3[22] | Gout arthritis (16.4%), hyperuricemia (11.5%) | - | - |
Note: Direct comparison of AE rates across different trials should be done with caution due to variations in study design and patient populations.
Experimental Protocols
The methodologies employed in Phase III clinical trials for gout therapies are standardized to ensure rigorous evaluation of efficacy and safety. Below is a generalized protocol based on the CLEAR and CRYSTAL studies for lesinurad.
3.1 Study Design
A typical design is a 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[18][21] Patients with a confirmed diagnosis of gout and sUA levels above the target threshold (e.g., ≥6.5 mg/dL) despite stable treatment with an XOI are recruited.[20]
3.2 Patient Population
-
Inclusion Criteria: Adults (e.g., 18-85 years) with a diagnosis of gout according to established criteria (e.g., 2015 ACR/EULAR).[24] Patients must be on a stable dose of an XOI (e.g., allopurinol ≥300 mg/day) for a specified period and still have sUA levels above the target (e.g., ≥6.5 mg/dL).[20][24]
-
Exclusion Criteria: History of severe renal impairment (e.g., eGFR <30 mL/min/1.73m²), history of kidney stones, or hypersensitivity to the study drugs.[24][25]
3.3 Endpoints and Assessments
-
Primary Endpoint: The proportion of patients achieving the target sUA level (e.g., <6.0 mg/dL) at a predefined time point, typically Month 6.[16][20]
-
Key Secondary Endpoints:
-
Safety Assessments: Monitoring of adverse events (AEs), serious adverse events (SAEs), and laboratory data, with a focus on renal function (serum creatinine) and liver function tests throughout the study.[18][20]
3.4 this compound-Specific Protocol Information
While large-scale comparative trials are pending, a clinical study has evaluated the pharmacokinetics and pharmacodynamics of this compound in patients with varying degrees of renal impairment.[7][8] This open-label, single-dose study stratified patients into normal, mild, and moderate renal function groups.[7][8] It concluded that mild to moderate renal impairment had a limited effect on this compound's pharmacokinetics and that the drug was well-tolerated, effectively lowering sUA levels across all groups.[7][8]
Conclusion
This compound, as a selective URAT1 inhibitor, represents a targeted approach to managing hyperuricemia in gout by enhancing renal uric acid excretion. While direct comparative efficacy data are not yet available, the established mechanism of action and findings from analogous URAT1 inhibitors suggest a strong therapeutic potential, particularly as an add-on therapy for patients who fail to reach target sUA levels with XOI monotherapy. Data from other URAT1 inhibitors like lesinurad and dotinurad have demonstrated superior sUA-lowering efficacy when combined with or compared against XOIs.[18][19][22]
The key differentiator for this compound will be its long-term safety and efficacy profile, which must be established in forthcoming Phase III clinical trials. These trials will be crucial in defining its role relative to existing therapies and determining its benefit-risk profile, especially concerning renal safety. For the drug development community, this compound and other next-generation uricosurics represent a promising avenue to address the unmet needs of patients with inadequately controlled gout.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - Drugs in Context [drugsincontext.com]
- 3. Reassessing serum urate targets in the management of refractory gout: Can you go too low? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical study of the pharmacokinetics and pharmacodynamics of this compound tablets in patients with renal impairment | Sciety [sciety.org]
- 8. researchgate.net [researchgate.net]
- 9. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 15. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. community.the-hospitalist.org [community.the-hospitalist.org]
- 18. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hcplive.com [hcplive.com]
- 23. researchgate.net [researchgate.net]
- 24. A Study of Dotinurad Versus Allopurinol in Participants With Gout | MedPath [trial.medpath.com]
- 25. clinicaltrials.eu [clinicaltrials.eu]
Structural Analysis of Xininurad Binding to URAT1: A Comparative Guide for Researchers
The urate transporter 1 (URAT1), a key regulator of serum uric acid levels, is a primary target for the development of uricosuric agents to treat hyperuricemia and gout.[1][2] Xininurad (XNW3009) is an emerging URAT1 inhibitor currently undergoing clinical evaluation.[3][4][5][6] This guide provides a comparative analysis of the structural binding of this compound and other significant URAT1 inhibitors, supported by experimental data and detailed protocols to aid researchers in the field of drug development.
Comparative Analysis of URAT1 Inhibitors
Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of URAT1 in complex with various inhibitors, revealing the molecular basis of their inhibitory mechanisms.[1][7][8][9] These studies consistently show that inhibitors bind within the central cavity of URAT1, stabilizing the transporter in an inward-facing conformation to block uric acid reabsorption.[1][2][7][10][11]
| Inhibitor | IC50 Value | Key Interacting Residues in URAT1 | Binding Conformation |
| This compound (XNW-3009) | Data not yet publicly available | Data not yet publicly available | Presumed inward-facing |
| Dotinurad | ~8 nM[7][11] | H142, R487[12][13] | Inward-facing[14] |
| Verinurad | 25 nM - 40 nM[11][15][16][17] | Cys-32, Ser-35, Phe-365, Ile-481[15][16][18] | Inward-facing[10][14] |
| Benzbromarone | ~200 nM[7][11] | Interacts with the central binding pocket[1] | Inward-open[1] |
| Lesinurad | 3.5 µM - 12 µM[7][8][11] | Phe365[19] | Inward-open[1][10] |
Dotinurad and Verinurad exhibit high potency, attributed to their specific interactions with key residues that lock the transporter in a constricted inward-facing state.[14] Dotinurad's interaction with H142 and R487 in the extracellular domain is unique among organic anion transporters, contributing to its high selectivity.[12] Verinurad's high affinity is dependent on its interaction with several residues, including the unique requirement for Cys-32.[15] In contrast, Lesinurad shows lower potency and broader selectivity, also inhibiting other transporters like OAT1, OAT3, and OAT4.[3][20] While detailed structural data for this compound is not yet public, it is anticipated to follow a similar mechanism of stabilizing an inward-facing conformation.
Experimental Protocols
The structural and functional understanding of URAT1 inhibitors has been largely driven by the following key experimental methodologies:
1. Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
This technique has been pivotal in resolving the high-resolution structures of URAT1 in complex with its inhibitors.
-
Protein Expression and Purification: Human URAT1 is typically expressed in HEK293 cells.[1][7] The protein is then solubilized from the cell membrane using detergents like lauryl maltose neopentyl glycol (LMNG) and glyco-diosgenin (GDN), and purified using affinity chromatography followed by size-exclusion chromatography.[7] To stabilize the protein for structural studies, a thermostabilized mutant (URAT1CS) or the native protein can be used.[1][7]
-
Complex Formation: The purified URAT1 is incubated with a high concentration of the inhibitor (e.g., 10-100 µM) to ensure binding.[7]
-
Grid Preparation and Data Collection: The protein-inhibitor complex is applied to cryo-EM grids, vitrified in liquid ethane, and then imaged using a high-resolution transmission electron microscope.
-
Image Processing and Structure Determination: The collected images are processed to reconstruct a 3D map of the complex, from which an atomic model is built.[1][7][8]
2. [14C]-Uric Acid Uptake Assay for Functional Inhibition
This cell-based assay is used to determine the inhibitory potency (IC50) of compounds on URAT1 function.
-
Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid expressing human URAT1.[1][19]
-
Uptake Experiment: The transfected cells are incubated with a buffer containing [14C]-labeled uric acid and varying concentrations of the inhibitor.
-
Measurement of Radioactivity: After incubation, the cells are washed to remove extracellular radiolabel, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce uric acid uptake by 50%, is calculated from the dose-response curve.[1][7][11]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Uric acid reabsorption pathway via URAT1 in the renal proximal tubule.
Caption: Experimental workflow for characterizing a novel URAT1 inhibitor.
Caption: Competitive inhibition of uric acid binding to URAT1 by various inhibitors.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 4. explorationpub.com [explorationpub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Unique Binding Sites of Uricosuric Agent Dotinurad for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1 | Semantic Scholar [semanticscholar.org]
- 14. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 16. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]
- 20. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Xininurad
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds like Xininurad are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, a URAT inhibitor used in hyperuricemia and gout research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding the compound's hazards, handling, storage, and emergency procedures. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Step-by-Step Disposal Protocol
As a research-grade chemical, this compound and its associated waste must be managed as hazardous waste unless explicitly determined otherwise by a qualified professional. The following steps outline the general procedure for its disposal:
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and contaminated PPE, should be considered hazardous waste and collected in a separate, appropriately labeled container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Avoid drain disposal unless specifically permitted by local regulations and your institution's Environmental Health and Safety (EHS) department for non-hazardous, dilute aqueous solutions.
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic").
-
Store waste containers in a designated, secure area away from incompatible materials. Ensure containers are kept closed except when adding waste.
-
-
Disposal Arrangement:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste contractor with a complete inventory of the waste, including the chemical name, quantity, and any other relevant hazard information from the SDS.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal. Follow all institutional and regulatory requirements for hazardous waste documentation.
-
Quantitative Data Summary
| Parameter | Value (Consult SDS) | Significance for Disposal |
| LD50 (Oral) | To be determined from SDS | Indicates acute toxicity and informs handling precautions. |
| Environmental Hazards | To be determined from SDS | Determines the potential for harm to aquatic life and other ecosystems. |
| Solubility | DMSO | Informs the appropriate solvent for decontamination and potential for aqueous disposal of highly dilute solutions (if permissible).[1] |
| Storage Temperature | -20°C for 1 month, -80°C for 6 months[1] | Proper storage is crucial to prevent degradation and potential changes in hazardous characteristics. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's waste disposal policies and procedures before handling and disposing of this chemical. The improper disposal of hazardous waste can have serious consequences for human health and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
